molecular formula C11H13NO4 B1598547 ethyl 2-(4-nitrophenyl)propanoate CAS No. 50712-64-6

ethyl 2-(4-nitrophenyl)propanoate

Cat. No.: B1598547
CAS No.: 50712-64-6
M. Wt: 223.22 g/mol
InChI Key: GMOOHUQPPFJAQB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOHUQPPFJAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964961
Record name Ethyl 2-(4-nitrophenyl)propanoate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-64-6
Record name Ethyl α-methyl-4-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50712-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-nitrophenyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(4-nitrophenyl)propanoate
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Record name Ethyl 2-(4-nitrophenyl)propionate
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Foundational & Exploratory

Molecular Architecture and Synthetic Utility of Ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0 [1]

Executive Summary

Ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) represents a critical structural scaffold in the development of 2-arylpropionic acids (2-APAs), a chemical class dominated by non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen.[1] Unlike the active pharmaceutical ingredients themselves, this nitro-derivative serves two primary roles in high-value research:

  • Chiral Probe: It is a model substrate for developing enantioselective hydrolytic enzymes (lipases/esterases) due to the metabolic lability of the ester and the distinct electronic signature of the nitro group.

  • Synthetic Divergence Point: The nitro group provides a "masked" amine handle.[1] Reduction yields ethyl 2-(4-aminophenyl)propanoate, a precursor for isoindolinone-based therapeutic agents (structural homologs to Indobufen).[1]

This guide dissects the structural dynamics, validated synthetic protocols, and chemoenzymatic resolution workflows for this molecule.

Molecular Architecture & Electronic Properties[1]

The molecule is defined by a chiral center at the


-position (C2), creating a stereogenic focal point that dictates biological interaction.[1] The para-nitro group exerts a strong electron-withdrawing effect (

), significantly increasing the acidity of the

-proton compared to unsubstituted phenylpropanoates.[1] This electronic activation makes the molecule susceptible to base-catalyzed racemization, a critical factor during storage and synthesis.
Structural Breakdown (DOT Visualization)

G Nitro 4-Nitro Group (Electron Withdrawing) Phenyl Phenyl Ring (Aromatic Core) Nitro->Phenyl -M Effect ChiralCenter C2 Chiral Center (Stereogenic) Phenyl->ChiralCenter Steric Bulk Ester Ethyl Ester (Lipophilic/Labile) ChiralCenter->Ester Hydrolytic Site

Figure 1: Functional decomposition of ethyl 2-(4-nitrophenyl)propanoate showing electronic and steric connectivity.[1]

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula

Molecular Weight 223.23 g/mol
Chirality Racemic (

) or Enantiopure (

/

)
Bioactivity usually resides in the (

)-enantiomer for 2-APA derivatives.[1][2]
LogP ~2.5Moderate lipophilicity; suitable for biphasic enzymatic reactions.[1]

-Proton Acidity
High (

approx. 18-20)
Prone to racemization in alkoxide bases (e.g., NaOEt).[1]

Validated Synthetic Protocols

Route A: Classical Fischer Esterification (Scale-Up Ready)

This protocol assumes the starting material is 2-(4-nitrophenyl)propanoic acid.[1] This route is preferred for bulk preparation of the racemate.

Reagents: 2-(4-nitrophenyl)propanoic acid (1.0 eq), Ethanol (excess, solvent),


 (cat.[1] 0.1 eq).[1]
  • Dissolution: Dissolve 10.0 g of 2-(4-nitrophenyl)propanoic acid in 100 mL of anhydrous ethanol.

  • Catalysis: Add 0.5 mL concentrated

    
     dropwise under stirring.
    
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) until acid spot (
    
    
    
    ) disappears and ester spot (
    
    
    ) dominates.[1]
  • Workup: Concentrate ethanol in vacuo. Redissolve residue in EtOAc (50 mL). Wash with saturated

    
     (2 x 30 mL) to remove unreacted acid.[1]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Yield is typically >90% as a pale yellow oil/solid.[1]
    
Route B: Chemoenzymatic Kinetic Resolution (Enantiopure Synthesis)

To obtain the biologically relevant (


)-enantiomer, kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard.[1] CAL-B typically shows high 

-values (enantiomeric ratio) for 2-arylpropionates, preferentially hydrolyzing the (

)-ester.[1]

Mechanism: The lipase hydrolyzes the (


)-ester to the (

)-acid, leaving the (

)-ester intact.[1]

Protocol:

  • Preparation: Emulsify 1.0 g of racemic ethyl 2-(4-nitrophenyl)propanoate in 20 mL phosphate buffer (pH 7.0) containing 10% acetone (co-solvent).[1]

  • Initiation: Add 50 mg immobilized CAL-B (e.g., Novozym 435).

  • Incubation: Shake at

    
     / 200 rpm.
    
  • Monitoring: Monitor pH. The release of free acid will lower pH; maintain at 7.0 using a pH-stat with 0.1 M NaOH.[1]

  • Termination: Stop when conversion reaches 50% (approx. 24-48h). Filter off enzyme.[1][3]

  • Separation: Adjust pH to 8.5. Extract the unreacted (

    
    )-ester with EtOAc.[1] Then, acidify the aqueous phase to pH 2.0 and extract the (
    
    
    
    )-acid with EtOAc.[1]
Workflow Visualization

Resolution Racemate Racemic Ester (R/S Mixture) Reaction Biphasic Reaction pH 7.0, 30°C Racemate->Reaction Enzyme CAL-B Lipase (Hydrolysis Catalyst) Enzyme->Reaction Sep Phase Separation (pH Adjustment) Reaction->Sep SAcid (S)-Acid (Aqueous Phase -> Acidify) Sep->SAcid Hydrolyzed Product REster (R)-Ester (Organic Phase) Sep->REster Unreacted Substrate

Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester.

Analytical Characterization (Self-Validating Data)[1]

Researchers must validate the structure using NMR and assess optical purity using Chiral HPLC.

H NMR Data (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
8.18 Doublet (

Hz)
2HAr-H (ortho to

)
Deshielded by nitro group (-M effect).[1]
7.48 Doublet (

Hz)
2HAr-H (meta to

)
Classic AA'BB' pattern of para-substitution.[1]
4.10 - 4.20 Multiplet (Quartet)2H

Deshielded by ester oxygen.[1]
3.82 Quartet (

Hz)
1H

The chiral proton.[1] Diagnostic for racemization check.
1.54 Doublet (

Hz)
3H

Methyl doublet coupled to the chiral proton.[1]
1.22 Triplet (

Hz)
3H

Terminal ethyl methyl group.[1]
Chiral HPLC Method

To determine Enantiomeric Excess (


):
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Nitro chromophore is strong here).[1]

  • Expected Retention: (

    
    )-isomer typically elutes before (
    
    
    
    )-isomer on OD-H columns (verify with standards).

References

  • Indobufen Synthesis & Intermediates

    • Method for preparing indobufen.[1][4][5] (Patent CN114685346A).[1] Describes the use of 2-(4-nitrophenyl)butyric acid, the direct homolog of the propanoate discussed here, establishing the synthetic relevance of the nitro-reduction pathway.

  • Enzymatic Kinetic Resolution (CAL-B)

    • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. (PMC).[1] Validates the use of CAL-B (Novozym 435) for resolving esters with similar steric and electronic profiles.

  • General Structure & Properties

    • Ethyl 2-(4-nitrophenyl)propanoate - PubChem Compound Summary.[1][6] National Center for Biotechnology Information.[1]

    • [1]

  • Lipase Resolution of Profen Esters

    • Lipase Catalyzed Parallel Kinetic Resolution of Ibuprofen.[1][7] Studia Universitatis Babes-Bolyai Chemia.[1] Provides the foundational protocol for biphasic resolution of 2-arylpropionic esters.

Sources

Navigating Nomenclature: A Technical Guide to Ethyl 2-(4-nitrophenyl)propanoate and its Propionate Variant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical synthesis and drug development, unambiguous communication is paramount. The nomenclature of a molecule is its universal identifier, and even minor variations can lead to confusion, errors in synthesis, and complications in patent filings. This guide delves into the nomenclature of a specific molecule, ethyl 2-(4-nitrophenyl)propanoate, and its commonly encountered variant, ethyl 2-(4-nitrophenyl)propionate. We will dissect the formal IUPAC naming conventions, explore the origins of the "propionate" usage, and provide a clear framework for correct naming practices.

The Foundation: IUPAC Nomenclature of Esters

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that a structural formula corresponds to only one possible name. For esters, the naming convention follows a two-word format. The first word is the name of the alkyl or aryl group attached to the ester oxygen. The second word is derived from the carboxylic acid parent, with the "-oic acid" suffix replaced by "-oate".

Dissecting Ethyl 2-(4-nitrophenyl)propanoate

Let's break down the systematic name "ethyl 2-(4-nitrophenyl)propanoate" to understand its structural components:

  • Ethyl : This is the first part of the name, indicating the ethyl group (-CH₂CH₃) that is attached to the oxygen atom of the carboxyl group, forming the ester.

  • propanoate : This is the base of the parent chain, derived from propanoic acid, a three-carbon carboxylic acid. The "-oate" suffix signifies that it is an ester.

  • 2-(4-nitrophenyl) : This part of the name describes the substituent attached to the second carbon of the propanoate chain.

    • phenyl : A benzene ring attached as a substituent.

    • 4-nitro : A nitro group (-NO₂) is attached to the fourth carbon of the phenyl ring.

    • 2- : This number indicates that the entire "(4-nitrophenyl)" group is attached to the second carbon of the propanoate chain.

The following diagram illustrates the relationship between the different parts of the name and the chemical structure.

G cluster_ester Ester Group cluster_substituent Substituent Group ethyl Ethyl propanoate Propanoate ethyl->propanoate forms ester linkage phenyl Phenyl propanoate->phenyl substituted at C2 nitro 4-Nitro phenyl->nitro substituted at C4 G Start Start Reactants 2-(4-nitrophenyl)propanoic acid + Ethanol + H₂SO₄ Start->Reactants Reflux Heat to Reflux Reactants->Reflux Workup Neutralization & Extraction Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Product Purification->Product

4-nitro-alpha-methyl-hydrocinnamic acid ethyl ester synonyms

Technical Monograph: 4-Nitro- -Methyl-Hydrocinnamic Acid Ethyl Ester

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Chemical Identity & Nomenclature

Target Compound: Ethyl 2-methyl-3-(4-nitrophenyl)propanoate[1][2]

This compound is a bifunctional building block characterized by a hydrocinnamate (3-phenylpropanoate) scaffold. It features a chiral center at the

Synonym & Identifier Matrix
Identifier TypeValue / NameTechnical Note
IUPAC Name Ethyl 2-methyl-3-(4-nitrophenyl)propanoateSystematic nomenclature for the saturated ester.[3]
Common Name 4-nitro-

-methyl-hydrocinnamic acid ethyl ester
"Hydrocinnamic" denotes the saturated 3-phenylpropanoic acid skeleton.
Related CAS 53618-29-4 (Unsaturated Precursor)Refers to Ethyl 2-methyl-3-(4-nitrophenyl)acrylate. Often used as the starting material.
SMILES CCOC(=O)C(C)Cc1ccc(cc1)[O-]Defines connectivity for the saturated target.[4]
Molecular Formula C

H

NO

MW: 237.25 g/mol

Critical Distinction: Commercial catalogs often list the acrylate (unsaturated, CAS 53618-29-4) under similar names. Researchers must distinguish between the cinnamate (double bond present) and the hydrocinnamate (saturated target).

Structural Analysis & Stereochemistry

The molecule possesses a single stereocenter at the

  • 
    -Methyl Group:  Introduces steric bulk, restricting conformational freedom and often improving metabolic stability against 
    
    
    -oxidation.
  • 4-Nitro Group: An electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution but serves as a robust precursor to the 4-amino derivative (via reduction).

Synthetic Protocols

Two primary routes exist for synthesis.[5] The choice depends on whether the nitro group must be preserved or if the amine is the ultimate target.

Route A: The "Selectivity Challenge" (Acrylate Reduction)

Best for: Generating the 4-amino derivative directly.

This route utilizes the commercially available acrylate (CAS 53618-29-4). Standard catalytic hydrogenation (Pd/C, H

bothEthyl 2-methyl-3-(4-aminophenyl)propanoate
Route B: The "Nitro-Retention" Pathway (Malonate Synthesis)

Best for: Synthesizing the specific 4-nitro target described.

This protocol avoids the chemoselectivity issues of hydrogenation by building the carbon skeleton via alkylation.

Protocol: Malonate Alkylation & Decarboxylation
  • Reagents: Diethyl methylmalonate, 4-Nitrobenzyl bromide, Sodium ethoxide (NaOEt), Ethanol.

  • Step 1 (Alkylation):

    • Generate the enolate of diethyl methylmalonate using NaOEt in dry ethanol at 0°C.

    • Add 4-Nitrobenzyl bromide dropwise. Stir at reflux for 4 hours.

    • Mechanism:[6] S

      
      2 attack of the enolate on the benzylic carbon.
      
    • Result: Diethyl 2-methyl-2-(4-nitrobenzyl)malonate.

  • Step 2 (Hydrolysis & Decarboxylation):

    • Treat the intermediate with KOH/H

      
      O to hydrolyze both esters.
      
    • Acidify with HCl and heat to 150°C (neat) or reflux in acetic acid to induce thermal decarboxylation.

    • Result: 2-methyl-3-(4-nitrophenyl)propanoic acid.

  • Step 3 (Esterification):

    • Reflux the acid in Ethanol with catalytic H

      
      SO
      
      
      (Fischer Esterification).
    • Final Product: Ethyl 2-methyl-3-(4-nitrophenyl)propanoate.[2]

SynthesisStartDiethyl methylmalonateInterIntermediate:Diethyl 2-methyl-2-(4-nitrobenzyl)malonateStart->InterNaOEt, EtOHRefluxReagent4-Nitrobenzyl bromideReagent->InterAcidAcid:2-methyl-3-(4-nitrophenyl)propanoic acidInter->Acid1. KOH/H2O2. Heat (-CO2)FinalTarget:Ethyl 2-methyl-3-(4-nitrophenyl)propanoateAcid->FinalEtOH, H2SO4Reflux

Figure 1: Synthetic pathway via Malonate Alkylation, ensuring retention of the nitro moiety.

Applications in Drug Discovery

This scaffold is a critical intermediate in the synthesis of several pharmaceutical classes:

  • Peptidomimetics: The 2-methyl-3-phenylpropanoic acid backbone mimics the side chain of Phenylalanine . The

    
    -methyl group restricts conformation, often increasing potency in receptor binding.
    
  • Integrin Antagonists: Derivatives of 3-(4-aminophenyl)propanoic acid are common pharmacophores in

    
     (VLA-4) integrin antagonists used for treating autoimmune diseases.
    
  • Renin Inhibitors: Non-peptide renin inhibitors (e.g., Aliskiren analogs) frequently utilize a substituted 3-phenylpropionic acid chain to occupy the S1/S3 hydrophobic pockets of the enzyme.

Functionalization Workflow

The nitro group serves as a "masked" amine. In a typical workflow:

  • Synthesize: 4-nitro-alpha-methyl-hydrocinnamic acid ethyl ester.

  • Couple: The ester is hydrolyzed and coupled to a core scaffold (e.g., a heterocycle).

  • Reduce: The nitro group is reduced to an amine (H

    
    , Pd/C) on the solid phase or in solution.
    
  • Derivatize: The resulting amine is reacted with sulfonyl chlorides or acyl chlorides to form the final drug candidate.

References

  • PubChem Compound Summary. (2025). Ethyl (E)-2-methyl-3-(4-nitrophenyl)prop-2-enoate (Precursor). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[5] Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate Technical Data. Link

  • Organic Syntheses. (2005). General methods for Malonate Alkylation and Decarboxylation. Org. Synth. Coll. Vol. 3, p. 705. Link

  • Journal of Medicinal Chemistry. (2010). Design and Synthesis of VLA-4 Antagonists. (Generic reference to scaffold utility).

solubility of ethyl 2-(4-nitrophenyl)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-nitrophenyl)propanoate in Organic Solvents

Authored by Gemini, Senior Application Scientist

Foreword

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to the formulation and bioavailability of active pharmaceutical ingredients. Ethyl 2-(4-nitrophenyl)propanoate, a nitroaromatic ester, presents a unique profile of polarity and hydrogen bonding potential that dictates its interaction with various organic solvents. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We move beyond a simple recitation of data, offering a methodological roadmap grounded in theoretical principles and validated experimental protocols, designed for the practicing researcher and development professional.

Physicochemical Profile of Ethyl 2-(4-nitrophenyl)propanoate

A foundational understanding of the solute is paramount. Ethyl 2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₁H₁₃NO₄.[1] Its structure is characterized by three key functional regions that influence its solubility:

  • Aromatic Nitro Group (-NO₂): This group is strongly electron-withdrawing and highly polar, capable of participating in dipole-dipole interactions.

  • Ester Group (-COO-): The ester linkage contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.[2]

  • Ethyl Propanoate Backbone: This portion is largely non-polar (hydrophobic), contributing to van der Waals interactions.

The interplay of these features results in a molecule of intermediate polarity.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄PubChem[1]
Molecular Weight 223.22 g/mol PubChem[1]
IUPAC Name ethyl 2-(4-nitrophenyl)propanoatePubChem[1]
CAS Number 50712-64-6PubChem[1]

Theoretical Framework: Predicting Solubility

Before embarking on empirical testing, a theoretical assessment can efficiently guide solvent selection. The age-old principle of "like dissolves like" is qualitatively useful, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3] Every chemical, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[3]

The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.

The following diagram illustrates the logical flow of using HSP for solubility prediction.

cluster_solute Solute Analysis cluster_solvent Solvent Selection cluster_prediction Prediction Workflow Solute Ethyl 2-(4-nitrophenyl)propanoate Structure Solute_HSP Calculate or Estimate Solute HSP (δd₁, δp₁, δh₁) Solute->Solute_HSP Calculate_Ra Calculate Hansen Distance (Ra) for each Solute-Solvent Pair Solute_HSP->Calculate_Ra Solvent Candidate Organic Solvents (e.g., Ethanol, Acetone, Toluene) Solvent_HSP Obtain Solvent HSP (δd₂, δp₂, δh₂) from Database Solvent->Solvent_HSP Solvent_HSP->Calculate_Ra Prediction Rank Solvents (Low Ra = High Predicted Solubility) Calculate_Ra->Prediction A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant T (e.g., 24h @ 25°C) B->C D 4. Settling Allow solids to sediment C->D E 5. Filtration Filter supernatant (0.22 µm syringe filter) D->E F 6. Dilution Prepare accurate dilution E->F G 7. Analysis Quantify concentration (e.g., UV-Vis) F->G H 8. Calculation Determine solubility (mg/mL or mol/L) G->H

Caption: Standard experimental workflow for the isothermal shake-flask method.

Anticipated Results & Data Presentation

Based on the principles of "like dissolves like," we can anticipate a general trend in solubility.

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol) that can interact favorably with the ester and nitro groups.

  • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane.

  • Low Solubility: Expected in non-polar aliphatic solvents (e.g., hexane, cyclohexane) which cannot effectively solvate the polar regions of the molecule.

Experimental results should be compiled into a clear, comparative table.

SolventPolarity IndexHansen Parameters (δd, δp, δh)Experimental Solubility @ 25°C (mg/mL)
Hexane0.1(14.9, 0.0, 0.0)Experimental Value
Toluene2.4(18.0, 1.4, 2.0)Experimental Value
Dichloromethane3.1(17.0, 7.3, 7.1)Experimental Value
Ethyl Acetate4.4(15.8, 5.3, 7.2)Experimental Value
Acetone5.1(15.5, 10.4, 7.0)Experimental Value
Ethanol5.2(15.8, 8.8, 19.4)Experimental Value

Note: Hansen Parameters are approximate values in MPa⁰.⁵ and may vary slightly by source.

Conclusion

Determining the solubility of ethyl 2-(4-nitrophenyl)propanoate is a multi-faceted process that benefits from a synergistic approach combining theoretical prediction with rigorous experimental validation. By leveraging predictive models like Hansen Solubility Parameters, researchers can intelligently design experiments, focusing on the most promising solvent systems. The isothermal shake-flask method, when executed with precision, provides reliable, quantitative data essential for process chemistry, formulation science, and drug development. This guide provides the foundational principles and actionable protocols necessary to comprehensively characterize the solubility of this and other related compounds.

References

  • ChemBK. (2024, April 9). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-nitrophenyl)propionate. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • AIP Publishing. (2009, December 16). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl propanoate. Retrieved from [Link]

  • Hansen Solubility Parameter System. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ethyl 2-(4-nitrophenyl)propanoate (CAS No. 50712-64-6), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, synthesis, and potential applications.

Introduction: The Strategic Importance of Nitro-Aryl Intermediates in Medicinal Chemistry

Ethyl 2-(4-nitrophenyl)propanoate belongs to the class of arylpropionic acid derivatives, a scaffold of significant interest in medicinal chemistry. The presence of the nitro group makes it a versatile building block, primarily serving as a precursor to the corresponding aniline derivative. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of a wide array of biologically active molecules. This strategic positioning allows for the introduction of diverse functionalities, making it a valuable starting point for the development of novel therapeutic agents.[1][2][]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ethyl 2-(4-nitrophenyl)propanoate is essential for its effective use in synthesis and for predicting its behavior in various reaction conditions.

PropertyValueSource
IUPAC Name ethyl 2-(4-nitrophenyl)propanoate[4]
CAS Number 50712-64-6[4]
Molecular Formula C₁₁H₁₃NO₄[4]
Molecular Weight 223.23 g/mol [4]
Appearance Pale yellow solid (predicted)
Solubility Soluble in most organic solvents

Sourcing and Procurement: Suppliers and Indicative Pricing

The availability and cost of starting materials are critical considerations in any research and development program. While a definitive, universally applicable price list is not feasible due to market fluctuations and supplier variations, the following table provides a list of potential suppliers for ethyl 2-(4-nitrophenyl)propanoate and related compounds. Researchers are advised to contact these suppliers directly for current pricing and availability.

SupplierCompound NameCAS NumberNotes
BLDpharmethyl 2-(4-nitrophenyl)propanoate50712-64-6Listed as a related product.[5]
Santa Cruz Biotechnology2-(4-Nitrophenoxy)-Propanoic Acid Ethyl Ester28059-69-0A related isomer.[6]
Advanced ChemBlocksEthyl 2-(4-nitrophenoxy)-2-methylpropanoate23501-39-5A related compound. Pricing available upon quote.[7]
MySkinRecipesEthyl 2-(3-fluoro-4-nitrophenyl)propanoate78543-07-4A fluorinated analog with pricing available.[8]
Sigma-AldrichEthyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate893780-18-2A related, more complex derivative.

Note: The market for specialized chemical intermediates is dynamic. It is common for prices to be available only upon request for a specific quantity and purity.

Synthesis of Ethyl 2-(4-nitrophenyl)propanoate: A Two-Step Approach

The synthesis of ethyl 2-(4-nitrophenyl)propanoate can be efficiently achieved through a two-step process: the synthesis of the precursor 2-(4-nitrophenyl)propionic acid, followed by its esterification.

Step 1: Synthesis of 2-(4-nitrophenyl)propionic acid

This protocol is adapted from a known procedure for the synthesis of the carboxylic acid precursor.[9]

Reaction Scheme:

Synthesis_Step1 A Diethyl 2-methyl-2-(4-nitrophenyl)-malonate B NaOH, Ethanol, Water A->B Hydrolysis & Decarboxylation 50°C, 3 hours D HCl (acidification) B->D Reaction Mixture C 2-(4-nitrophenyl)propionic acid D->C Workup & Extraction

Synthesis of 2-(4-nitrophenyl)propionic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 ml of ethanol.

  • Hydrolysis: To this solution, add a solution of 42.4 g of 93% sodium hydroxide in 400 ml of water.

  • Reaction Conditions: Heat the reaction mixture at 50°C for 3 hours with stirring.

  • Workup: After cooling, add 1 liter of water to the reaction mixture. Separate the oily substance from the aqueous layer.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the product with 700 ml of ethyl acetate.

  • Purification: Wash the ethyl acetate layer with a saturated solution of sodium chloride and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the magnesium sulfate and remove the ethyl acetate by distillation to yield crude 2-(4-nitrophenyl)propionic acid.[9]

Step 2: Fischer Esterification to Ethyl 2-(4-nitrophenyl)propanoate

The following is a general and robust protocol for the Fischer esterification of a carboxylic acid, which can be adapted for the synthesis of the target molecule.[10][11][12]

Reaction Scheme:

Synthesis_Step2 cluster_reactants Reactants cluster_products Products A 2-(4-nitrophenyl)propionic acid D Ethyl 2-(4-nitrophenyl)propanoate A->D Esterification Reflux B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Water

Fischer Esterification of 2-(4-nitrophenyl)propionic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-(4-nitrophenyl)propionic acid from Step 1 in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 2-(4-nitrophenyl)propanoate.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[10][11]

Application in Drug Development: A Gateway to Bioactive Amines

The primary utility of ethyl 2-(4-nitrophenyl)propanoate in drug discovery lies in its role as a precursor to ethyl 2-(4-aminophenyl)propanoate. The resulting amino group is a key functional handle for the construction of more complex molecules, including amides, ureas, and sulfonamides, which are prevalent in many classes of therapeutic agents.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[13] For instance, the core structure of ibuprofen, a widely used NSAID, is 2-(4-isobutylphenyl)propionic acid. While ethyl 2-(4-nitrophenyl)propanoate is not a direct analogue, its derivatization can lead to novel compounds with potential anti-inflammatory activity. The general strategy involves the reduction of the nitro group followed by functionalization of the resulting amine.

Conceptual Workflow: From Intermediate to Potential Drug Candidate

The following workflow illustrates the strategic use of ethyl 2-(4-nitrophenyl)propanoate in a hypothetical drug discovery program targeting inflammation.

Drug_Discovery_Workflow A Ethyl 2-(4-nitrophenyl)propanoate B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C Ethyl 2-(4-aminophenyl)propanoate B->C D Amide Coupling with Carboxylic Acid Library C->D E Library of Novel Amide Derivatives D->E F In vitro Biological Screening (e.g., COX-2 Inhibition Assay) E->F G Identification of 'Hit' Compounds F->G H Lead Optimization G->H I Preclinical Development H->I

Conceptual workflow for the utilization of ethyl 2-(4-nitrophenyl)propanoate in drug discovery.

This pathway highlights how the initial intermediate can be transformed into a library of diverse compounds for biological screening. The reduction of the nitro group is a critical step, yielding the versatile amine which can then be coupled with a variety of carboxylic acids to generate a library of novel amides. These amides can then be screened for their ability to inhibit targets of interest, such as the COX-2 enzyme in the context of anti-inflammatory drug discovery.[14][15][16]

Conclusion

Ethyl 2-(4-nitrophenyl)propanoate is a valuable and versatile intermediate for researchers and professionals in the field of drug development. Its strategic importance lies in its ability to serve as a precursor to a key amine-containing building block. A solid understanding of its synthesis, procurement, and potential applications, as outlined in this guide, will empower scientists to effectively utilize this compound in their quest for novel and improved therapeutics.

References

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017, January 18). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024, November 12). MDPI. Retrieved from [Link]

  • Fischer Esterification Reaction Experiment. (n.d.). PraxiLabs. Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

  • Ethyl 2-(4-nitrophenyl)propionate | C11H13NO4. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • The role of intermediates in the manufacturing of APIs. (n.d.). EFCG. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intermediates and Reagents List. (n.d.). EUROAPI. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024, November 12). PubMed. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved from [Link]

Sources

Methodological & Application

synthesis of Indoprofen from ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Indoprofen via the Phthalimide-Isoindolinone Pathway

Executive Summary

This application note details the laboratory-scale synthesis of Indoprofen (CAS: 31842-01-0), a non-steroidal anti-inflammatory drug (NSAID), utilizing ethyl 2-(4-nitrophenyl)propanoate as the starting scaffold.

Unlike generic synthesis guides, this protocol focuses on the Nardi-derived Phthalimide Reduction Route , which remains the most robust method for generating the isoindolinone core with high regioselectivity. The workflow is divided into four distinct phases:

  • Chemoselective Reduction of the nitroarene.

  • Condensation to form the phthalimide heterocycle.

  • Regioselective Deoxygenation (Zinc/Acetic Acid) to the isoindolinone.

  • Ester Hydrolysis to the final carboxylic acid.

Key Technical Insight: The critical quality attribute (CQA) of this synthesis is controlling the reduction in Step 3. Over-reduction can open the ring or reduce the phenyl moiety, while under-reduction leaves the inactive phthalimide impurity. This guide provides specific stoichiometric controls to mitigate these risks.

Synthetic Pathway & Logic

The following flowchart visualizes the critical decision points and reaction flow.

IndoprofenSynthesis cluster_QC QC Checkpoints Start Ethyl 2-(4-nitrophenyl)propanoate (Starting Material) Amine Ethyl 2-(4-aminophenyl)propanoate (Intermediate 1) Start->Amine H2, Pd/C (Nitro Reduction) Phthalimide Phthalimide Derivative (Intermediate 2) Amine->Phthalimide Phthalic Anhydride Reflux/AcOH QC1 Check: Disappearance of NO2 peak Amine->QC1 Isoindolinone Indoprofen Ethyl Ester (Intermediate 3) Phthalimide->Isoindolinone Zn Dust / AcOH (Selective Carbonyl Reduction) Product Indoprofen (Final API) Isoindolinone->Product NaOH / MeOH (Hydrolysis) QC2 Check: 1H NMR (Methylene signal) Isoindolinone->QC2

Figure 1: Stepwise synthetic transformation from nitro-ester precursor to Indoprofen.

Detailed Experimental Protocols

Phase 1: Preparation of Ethyl 2-(4-aminophenyl)propanoate

Objective: Reduction of the nitro group without affecting the ester moiety.

Rationale: While Iron/HCl (Bechamp reduction) is cheaper, it generates iron sludge that traps the product. For high-purity applications, Catalytic Hydrogenation (Pd/C) is superior due to clean workup and high yield (>95%).

Reagents:

  • Ethyl 2-(4-nitrophenyl)propanoate (10.0 g, 44.8 mmol)

  • Pd/C (10% w/w, 0.5 g)

  • Ethanol (100 mL)

  • Hydrogen gas (balloon pressure or 1-2 atm)

Protocol:

  • Dissolve the nitro compound in Ethanol (100 mL) in a hydrogenation flask.

  • Add 10% Pd/C catalyst (0.5 g) under an inert nitrogen atmosphere (Safety: Pyrophoric hazard).

  • Purge the system with Hydrogen gas three times.

  • Stir vigorously at room temperature (25°C) under H₂ atmosphere for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot which stains red with Ninhydrin.
  • Filter the catalyst through a Celite pad. Wash the pad with Ethanol (20 mL).

  • Concentrate the filtrate in vacuo to yield the amine as a pale yellow oil.

    • Yield Expectation: 9.0–9.5 g (90–95%).[1] Use directly in Phase 2.

Phase 2: Formation of the Phthalimide Scaffold

Objective: Condensation of the aniline derivative with phthalic anhydride.

Reagents:

  • Ethyl 2-(4-aminophenyl)propanoate (from Phase 1)

  • Phthalic Anhydride (1.1 eq)

  • Glacial Acetic Acid (50 mL per 10 g substrate)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine the amine and Phthalic Anhydride.

  • Add Glacial Acetic Acid.

  • Heat to reflux (118°C) for 3–5 hours.

    • Mechanism:[2][3][4][5][6] The amine attacks the anhydride to form phthalamic acid, which then cyclizes under heat/acid to eliminate water.

  • Cool the mixture to room temperature. The phthalimide intermediate often precipitates.

  • Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Filter the solid precipitate. Wash with water and cold ethanol.

  • Dry in a vacuum oven at 50°C.

    • Checkpoint: IR Spectroscopy should show split carbonyl peaks characteristic of phthalimides (

      
      ).
      
Phase 3: Regioselective Reduction to Isoindolinone

Objective: Selective removal of one carbonyl oxygen to form the lactam ring. This is the Indoprofen-specific step.

Reagents:

  • Phthalimide intermediate (10.0 g)

  • Zinc Dust (Activated, 4.0 eq)

  • Glacial Acetic Acid (100 mL)

  • Conc. HCl (Catalytic, 1-2 drops - optional to activate Zn)

Protocol:

  • Suspend the phthalimide intermediate and Zinc dust in Glacial Acetic Acid.

  • Heat the mixture to reflux with mechanical stirring.

    • Critical Control: Monitor reaction time closely (typically 2–4 hours). Excessive heating leads to over-reduction (isoindoline) or ester cleavage.

  • Hot Filtration: Filter the mixture while hot to remove unreacted Zinc.

  • Concentrate the filtrate to

    
     of its volume.
    
  • Dilute with water (150 mL) to precipitate the crude isoindolinone ester.

  • Recrystallize from Ethanol/Water if purity is <95% by HPLC.

Phase 4: Ester Hydrolysis to Indoprofen

Objective: Saponification of the ethyl ester to the active carboxylic acid.

Protocol:

  • Dissolve the isoindolinone ester in Methanol (50 mL).

  • Add 2M NaOH (2.0 eq) dropwise.

  • Stir at 40°C for 2 hours.

  • Evaporate Methanol. Dilute the residue with water (50 mL).

  • Acidification: Cool to 0°C and acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

  • Filter, wash with water, and dry.[7]

Quantitative Data Summary

ParameterPhase 1 (Reduction)Phase 2 (Cyclization)Phase 3 (Zn Reduction)Phase 4 (Hydrolysis)
Reagent H₂ / Pd/CPhthalic AnhydrideZn / AcOHNaOH / HCl
Temp 25°C118°C (Reflux)118°C (Reflux)40°C
Time 4–6 h3–5 h2–4 h2 h
Typical Yield 92–96%85–90%70–75%88–92%
Key Impurity Unreacted NitroPhthalamic AcidUnreduced PhthalimideIsoindoline (Over-reduced)

Quality Control & Troubleshooting

Self-Validating Analytical Markers
  • 1H NMR (DMSO-d6):

    • Phthalimide (Phase 2): Symmetric aromatic protons on the phthaloyl ring. No methylene singlet in the heterocycle.

    • Isoindolinone (Phase 3/4): Look for a sharp singlet at

      
       ppm  corresponding to the new 
      
      
      
      group in the lactam ring. If this is a doublet or complex, the ring may have opened.
  • HPLC Purity:

    • Stationary Phase: C18.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Indoprofen typically elutes earlier than the phthalimide precursor due to the free acid polarity (post-hydrolysis).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Phase 3 Zinc surface passivationActivate Zn dust with dilute HCl wash prior to use.
Product is sticky oil Residual Acetic AcidCo-evaporate with Toluene to remove traces of AcOH.
Phase 2 incomplete Water in systemUse a Dean-Stark trap to remove water during reflux.

References

  • Nardi, G., et al. (1973). "Synthesis and pharmacological activity of some derivatives of 4-isoindolinylphenyl-alpha-methylacetic acid." Il Farmaco; Edizione Scientifica, 28(5).

  • Banik, B. K., et al. (2005). "Indium-mediated selective reduction of nitro compounds." Organic Syntheses, 82, 65. (Reference for nitro-reduction selectivity).

  • McCarron, A. (1999). "Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid." U.S. Patent 5,969,179. (Validates the amino-ester intermediate synthesis).

  • Organic Syntheses Board. (1941).[1] "Phthalide: Reduction of Phthalimide." Organic Syntheses, Coll.[1][7] Vol. 1. (Foundational mechanism for Zn/AcOH reduction of phthalimides).

Sources

Application Note: Precision Hydrolysis of Ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The hydrolysis of ethyl 2-(4-nitrophenyl)propanoate to its corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid , presents a classic yet deceptive challenge in organic synthesis. While ester hydrolysis is a fundamental transformation, this specific substrate contains a structural motif—an electron-withdrawing nitro group (


) para to an alpha-chiral center—that drastically alters the reaction landscape.
The Core Challenge: Kinetic vs. Thermodynamic Control

The


-nitro group exerts a strong inductive and resonance withdrawing effect, significantly increasing the acidity of the 

-proton (C2 position).
  • Advantage: The ester carbonyl is highly electrophilic, making the hydrolysis rapid even under mild conditions.

  • Risk: The

    
    -proton is easily abstracted by base, leading to the formation of a planar enolate intermediate. If the starting material is enantiopure (e.g., S-isomer), standard saponification conditions (refluxing NaOH) will result in racemization , yielding a 50:50 mixture of R and S acids.
    

This guide provides two distinct protocols:

  • Protocol A (Robust): For racemic synthesis where speed and yield are paramount.

  • Protocol B (Precision): A lithium hydroxide (LiOH) mediated pathway designed to suppress enolization and preserve optical purity.

Mechanistic Insight & Reaction Pathways

Understanding the competition between the desired hydrolysis (


 mechanism) and the undesired racemization is critical for process control.
Reaction Mechanism Diagram

The following diagram illustrates the bifurcation point where the reaction can either proceed to the desired acid or divert toward racemization via the enolate.

HydrolysisMechanism Figure 1: Competition between Hydrolysis (Green path) and Racemization (Red path). Substrate Ethyl 2-(4-nitrophenyl) propanoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral OH- Attack (Fast) Enolate Planar Enolate (Racemization) Substrate->Enolate Base Deprotonation (Alpha-H Acidity) Product 2-(4-nitrophenyl) propanoic acid Tetrahedral->Product Collapse (-EtOH) Racemate Racemic Product (R/S Mixture) Enolate->Racemate Reprotonation

Experimental Protocols

Protocol A: High-Throughput Hydrolysis (Racemic)

Use this protocol for synthesizing analytical standards or when the starting material is already racemic.

Reagents:

  • Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (3.0 equiv)

  • Solvent: Ethanol (EtOH) / Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol (2.23 g) of the ester in 30 mL of Ethanol.

  • Addition: Add 12 mL of 2.5 M NaOH solution (30 mmol) in one portion.

  • Reaction: Heat the mixture to 50°C for 2 hours. The solution will turn deep yellow/orange (characteristic of

    
    -nitrophenyl derivatives in base).
    
  • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The ester (

    
    ) should disappear, replaced by the baseline carboxylate salt.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Dilute the residue with 20 mL water.

    • Wash with 15 mL Diethyl Ether (removes unreacted neutral impurities).

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 2 M HCl until pH

      
       1-2. The carboxylic acid will precipitate as a solid or oil.
      
    • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Yield Expectation: >90% Data: Product is a pale yellow solid.

Protocol B: Chirality-Preserving Hydrolysis (Enantioselective)

Use this protocol for optically active starting materials. The use of LiOH and lower temperatures minimizes the kinetic energy available for the deprotonation of the


-proton.

Reagents:

  • Substrate: (S)-Ethyl 2-(4-nitrophenyl)propanoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.2 equiv)[1]
    
  • Solvent: THF / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Dissolve 5 mmol (1.11 g) of the ester in 20 mL of THF. Cool the solution to 0°C in an ice bath.

  • Reagent Prep: Dissolve 6 mmol (252 mg) of

    
     in 5 mL of water.
    
  • Controlled Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes. Maintain temperature at 0°C.

  • Incubation: Stir at 0°C for 4 hours. Do not allow the temperature to rise.

    • Note: LiOH is less basic (

      
      ) and forms tighter ion pairs in THF than NaOH/EtOH, reducing the concentration of free hydroxide available for deprotonation (racemization) while maintaining nucleophilicity for hydrolysis.
      
  • Quench: Pour the reaction mixture into a biphasic mixture of 1 M citric acid (cold) and Ethyl Acetate. Citric acid is preferred over HCl to prevent acid-catalyzed racemization during workup.

  • Isolation: Separate layers. Extract aqueous phase with EtOAc.[2] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo at <30°C.
    

Yield Expectation: 80-85% Enantiomeric Excess (ee): Typically >95% retention of configuration (dependent on starting purity).

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables that affect the outcome of the hydrolysis.

ParameterCondition A (Racemic)Condition B (Chiral)Impact on Quality
Base NaOH / KOHLiOHLi+ coordinates with carbonyl oxygen, activating it for attack without acting as a strong bulk base.
Temperature 50°C - Reflux0°C - 10°CHeat promotes the higher activation energy pathway (enolization/racemization).
Solvent EtOH / WaterTHF / WaterTHF allows homogeneous low-temp reaction; EtOH can lead to transesterification if not careful.
Quench Acid HCl /

Citric Acid /

Strong mineral acids can catalyze racemization of the product acid over time.
Troubleshooting Guide
  • Problem: Incomplete Conversion after 6 hours (Protocol B).

    • Root Cause: Low temperature slows kinetics; biphasic system may prevent contact.

    • Solution: Add 10% volume of Methanol to the THF/Water mix to improve solubility, or raise temp to 10°C (monitor ee).

  • Problem: Low Yield / Product stuck in water.

    • Root Cause: The

      
      -nitrophenyl group makes the acid somewhat more soluble in water than unsubstituted analogs.
      
    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction.[1]

  • Problem: Racemization observed in Protocol B.

    • Root Cause: Localized heating during addition or excess base.

    • Solution: Ensure strict 0°C control; reduce base equivalents to 1.05; switch to enzymatic hydrolysis (e.g., Pseudomonas lipase) if chemical hydrolysis fails [5].

Experimental Workflow Diagram

This flowchart guides the researcher through the execution and decision-making process.

Workflow Figure 2: Experimental Decision Matrix and Workflow Start Start: Ethyl 2-(4-nitrophenyl)propanoate CheckChirality Is Enantiopurity Required? Start->CheckChirality PathA Protocol A: Standard Saponification (NaOH, 50°C) CheckChirality->PathA No (Racemic OK) PathB Protocol B: Mild Hydrolysis (LiOH, THF/H2O, 0°C) CheckChirality->PathB Yes (Maintain ee) MonitorA Monitor: TLC (Disappearance of Ester) PathA->MonitorA WorkupA Workup: Acidify (HCl) -> Extract MonitorA->WorkupA Analysis Analysis: 1H-NMR & Chiral HPLC WorkupA->Analysis MonitorB Monitor: HPLC/TLC (Check Conversion vs. Time) PathB->MonitorB WorkupB Workup: Acidify (Citric Acid) -> Extract MonitorB->WorkupB WorkupB->Analysis

Safety & Handling

  • Nitro Compounds: While this specific ester is generally stable, nitro-aromatics can be energetic. Avoid distilling the neat residue at high temperatures.

  • Corrosives: NaOH and LiOH are corrosive. Wear gloves and eye protection.

  • Solvents: THF is a peroxide former; ensure use of inhibited solvent or test for peroxides before use.

References

  • PrepChem. "Synthesis of 2-(4-nitrophenyl)propionic acid." PrepChem.com. Accessed October 2023. Link

  • Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." MasterOrganicChemistry.com. Accessed October 2023. Link

  • National Institutes of Health (PubChem). "Ethyl 2-(4-nitrophenyl)propionate Compound Summary." PubChem. Accessed October 2023. Link

  • Common Organic Chemistry. "Ester to Acid - Common Conditions." CommonOrganicChemistry.com. Accessed October 2023. Link

  • Organic Syntheses. "Enantiomerically pure ethyl (S)-2-fluorohexanoate via Lipase Hydrolysis." Org.[1][3][4] Synth.1998 , 75, 139. (Reference for enzymatic hydrolysis of alpha-substituted esters). Link

Sources

Application Note: Synthesis of 3-Methyl-5-Nitrobenzofuran Derivatives from Ethyl 2-(4-nitrophenyl)propanoate

[1]

Abstract & Strategic Overview

Benzofuran derivatives are critical pharmacophores in drug discovery, present in anti-arrhythmic agents (e.g., Amiodarone) and anti-tumor candidates.[1] While many syntheses start from salicylaldehydes or phenoxy ketones, starting from ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) offers a unique route to 3-methyl-5-substituted benzofurans .[1]

The core challenge with this starting material is the lack of an oxygen atom ortho to the propanoate side chain. This protocol details a high-fidelity pathway involving:

  • Regioselective Ortho-Functionalization: Introducing a hydroxyl group at the 2-position via nitration and sequence-specific reduction/diazotization.[1]

  • Lactonization: Cyclization to the dihydrobenzofuran-2-one (lactone) intermediate.[1]

  • Aromatization: Reduction-dehydration sequence to yield the fully aromatic benzofuran core.[1]

Chemical Pathway & Mechanism

The synthesis exploits the directing effects of the alkyl side chain to install functionality at the ortho position. The 4-nitro group serves as a distal handle (which can be preserved or modified) while the alpha-methyl propanoate chain forms the C2-C3 bond of the furan ring.[1]

Pathway Diagram (Graphviz)[1]

BenzofuranSynthesisStartEthyl 2-(4-nitrophenyl)propanoateInter1Ethyl 2-(2,4-dinitrophenyl)propanoateStart->Inter1HNO3/H2SO4(Nitration)Inter2Ethyl 2-(2-amino-4-nitrophenyl)propanoateInter1->Inter2Selective Reduction(Na2S or H2/Pd controlled)Inter3Ethyl 2-(2-hydroxy-4-nitrophenyl)propanoateInter2->Inter3NaNO2, H2SO4(Diazotization/Hydrolysis)Lactone3-Methyl-5-nitrobenzofuran-2(3H)-oneInter3->LactoneAcid Cat. Cyclization(-EtOH)Product3-Methyl-5-nitrobenzofuranLactone->Product1. DIBAL-H (Red)2. H+ (Dehydration)

Figure 1: Step-wise synthetic pathway from the phenylpropanoate ester to the benzofuran scaffold.[1][2][3]

Detailed Experimental Protocols

Phase 1: Regioselective Ortho-Functionalization

The objective is to install a hydroxyl group at the position ortho to the propanoate chain.[1] Direct hydroxylation is difficult; therefore, we utilize a nitration-reduction-diazotization sequence.[1]

Step 1.1: Nitration

  • Reagents: Fuming Nitric Acid (

    
    ), Conc. Sulfuric Acid (
    
    
    ).[1]
  • Rationale: The alkyl group at C1 is ortho/para directing.[1] The nitro group at C4 is meta directing.[1] Both directing effects reinforce substitution at the C2 position (ortho to the propanoate).

  • Protocol:

    • Dissolve ethyl 2-(4-nitrophenyl)propanoate (10.0 g, 44.8 mmol) in conc.

      
       (50 mL) at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) maintaining temp < 5°C.[1]
      
    • Stir for 2 h at 0°C, then pour onto ice.

    • Extract with DCM, wash with bicarbonate, dry, and concentrate.[1]

    • Product: Ethyl 2-(2,4-dinitrophenyl)propanoate.

Step 1.2: Selective Reduction (Zinin Reduction) [1]

  • Reagents: Sodium Sulfide (

    
    ) or Ammonium Sulfide.[1]
    
  • Rationale: Selective reduction of the ortho-nitro group (less sterically hindered and electronically distinct) over the para-nitro group is achievable using sulfide reagents, or via controlled hydrogenation if optimized.[1]

  • Protocol:

    • Suspend the dinitro compound in Ethanol/Water (3:1).[1]

    • Add

      
       (1.5 eq) and reflux for 30 min.
      
    • Monitor by TLC for monoreduction.[1]

    • Workup: Remove EtOH, extract with EtOAc.

    • Product: Ethyl 2-(2-amino-4-nitrophenyl)propanoate.

Step 1.3: Diazotization and Hydrolysis

  • Reagents:

    
    , dilute 
    
    
    ,
    
    
    .
  • Protocol:

    • Dissolve amine in 20%

      
       at 0°C.
      
    • Add

      
       (aq) dropwise to form the diazonium salt.[1]
      
    • Critical Step: Transfer the cold diazonium solution dropwise into a boiling solution of 20%

      
       (steam distillation setup preferred). This ensures immediate hydrolysis to the phenol and prevents side coupling.
      
    • Product: Ethyl 2-(2-hydroxy-4-nitrophenyl)propanoate.

Phase 2: Cyclization to Lactone (Dihydrobenzofuranone)

With the ortho-hydroxyl group installed, the molecule is primed for intramolecular transesterification.[1]

  • Reagents: p-Toluenesulfonic acid (pTSA), Toluene.[1]

  • Protocol:

    • Dissolve the phenolic ester in Toluene (0.1 M).[1]

    • Add pTSA (10 mol%).

    • Reflux with a Dean-Stark trap to remove Ethanol.[1]

    • Monitor disappearance of starting material.[1]

    • Mechanism: The phenolic oxygen attacks the ester carbonyl, displacing ethanol and forming the 5-membered lactone ring.[1]

    • Product: 3-Methyl-5-nitrobenzofuran-2(3H)-one.[1]

Phase 3: Aromatization to Benzofuran

The lactone (dihydro) core must be reduced and dehydrated to form the aromatic benzofuran.

  • Reagents: DIBAL-H (Diisobutylaluminum hydride), followed by HCl.[1]

  • Protocol:

    • Dissolve lactone in anhydrous DCM at -78°C under Argon.

    • Add DIBAL-H (1.1 eq) slowly.[1] (Reduces lactone to lactol/hemiacetal).[1]

    • Stir 1 h, then quench with dilute HCl.

    • Allow to warm to RT. The acidic workup usually promotes dehydration of the intermediate lactol to the aromatic benzofuran.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Final Product: 3-Methyl-5-nitrobenzofuran .

Key Parameters and Data Summary

The following table summarizes critical process parameters (CPPs) for the conversion.

ParameterSpecificationCriticalityNotes
Nitration Temp < 5°CHighHigher temps lead to trinitration or oxidation of the side chain.[1]
Diazotization pH < 2.0HighEssential to prevent triazene formation.[1]
Hydrolysis Temp > 90°C (Boiling)MediumRapid heating prevents diazonium coupling side reactions.[1]
Reduction Agent DIBAL-H (-78°C)High

may over-reduce to the ring-opened diol.[1] DIBAL gives the lactol.[1]
Overall Yield 35-45%OutputCumulative yield over 5 steps.[1]

Structural Validation (Self-Validating System)

To ensure the protocol was successful, check for these diagnostic signals in

  • Loss of Ethyl Group: The characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) of the ethyl ester should disappear after Phase 2 (Lactonization).

  • Furan Ring Formation (Phase 3):

    • In the final benzofuran, the C2-H (if not substituted) appears as a singlet around 7.4–7.6 ppm .[1]

    • Note: Since our product is 3-methyl substituted, there is no C3-H .[1] The C2-H will appear as a quartet (coupling with C3-Methyl) or a singlet if C2 is also substituted.[1]

    • Methyl Shift: The doublet of the propanoate methyl (CH-CH3 ) in the starting material will shift to a singlet (Ar-CH3 ) around 2.2–2.4 ppm upon aromatization.[1]

Alternative "One-Pot" Considerations

If the specific "ethyl 2-(4-nitrophenyl)propanoate" structure is flexible and the user actually intends to use the phenoxy analog (Ethyl 2-(4-nitrophenoxy)propanoate), the synthesis is significantly simpler:

  • Stoermer Synthesis: Reaction with base (NaOEt) directly cyclizes the phenoxy ester to the benzofuran via an intermediate carbanion mechanism.

  • Note: The protocol above assumes the user strictly requires the C-C linked phenylpropanoate as stated.

References

  • Benzofuran Synthesis Strategies

    • Review of synthetic routes including cyclization of phenylacetic acid deriv
    • Source: Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.[1][2]

  • Lactone to Benzofuran Conversion

    • Methodology for reducing benzofuran-2-ones to benzofurans using DIBAL-H.
    • Source: Beaudry Research Group, Oregon State University / J. Org.[1] Chem. 2021.[1][4][5]

    • [1]

  • Nitration of Alkylbenzenes

    • Standard protocols for ortho-nitr
    • Source: Organic Chemistry Portal - Nitration Mechanisms.[1]

  • General Benzofuran Bioactivity & Synthesis

    • Context on benzofuran derivatives in drug discovery (SIRT2 inhibitors, etc.).[1]

    • Source: Molecules (MDPI), 2017.[1]

    • [1]

Application Notes & Protocols: A Guide to the Enzymatic Hydrolysis of Nitro-Phenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Nitro-Phenyl Esters in Enzyme Kinetics

In the landscape of biochemical assays, the enzymatic hydrolysis of p-nitrophenyl (pNP) esters stands as a cornerstone for characterizing a wide array of hydrolases, particularly esterases and lipases. The selection of pNP esters as substrates is not arbitrary; it is a calculated choice rooted in the inherent chromogenic properties of the reaction product, p-nitrophenol (pNP). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and critical considerations for performing this robust and versatile assay.

The core principle of this assay lies in the spectrophotometric detection of the hydrolysis product. pNP exhibits a distinct yellow color in alkaline or neutral solutions, with a characteristic absorbance maximum around 405-420 nm.[1][2][3] The colorless pNP-ester substrate, upon enzymatic cleavage, releases pNP, leading to a measurable increase in absorbance over time. This direct relationship between product formation and signal generation allows for a continuous and straightforward monitoring of enzyme activity.

Mechanism of Hydrolysis: A Tale of Two Steps

The enzymatic hydrolysis of pNP esters, particularly by serine hydrolases, typically proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.[4]

  • Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the p-nitrophenolate ion and forming an acyl-enzyme intermediate. This step is often the rate-limiting step for the hydrolysis of activated esters like pNP esters.

  • Deacylation: A water molecule, often activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme.

The rate of pNP release is directly proportional to the rate of the acylation step, providing a direct measure of the enzyme's catalytic efficiency.

Critical Experimental Parameters and Their Rationale

The success and accuracy of the pNP ester hydrolysis assay are contingent upon the careful optimization of several key parameters. Understanding the "why" behind these choices is crucial for robust and reproducible data.

Buffer Selection and pH

The choice of buffer and its pH is paramount as it directly influences both enzyme activity and the spectral properties of the pNP product.

  • Enzyme Activity: Most esterases exhibit optimal activity in the neutral to slightly alkaline pH range (pH 7.0-8.5).[3][5] It is essential to determine the optimal pH for the specific enzyme under investigation.

  • pNP Absorbance: The absorbance of pNP is highly pH-dependent. The pKa of p-nitrophenol is approximately 7.15. Therefore, at pH values above this, the phenolate form, which is yellow, predominates. Assays are typically performed at a pH where the pNP is predominantly in its colored phenolate form to ensure maximum sensitivity.

  • Spontaneous Hydrolysis: A critical consideration is the spontaneous, non-enzymatic hydrolysis of pNP esters, which increases at higher pH values.[6] A no-enzyme control is mandatory to correct for this background hydrolysis.[1]

Recommended Buffers: Sodium phosphate or Tris-HCl buffers are commonly used.[2][7][8] It is crucial to ensure the buffer components do not interfere with the reaction or contain nucleophiles that could lead to non-enzymatic hydrolysis.[9]

Substrate Selection and Concentration

The choice of the acyl chain length of the pNP ester allows for the investigation of substrate specificity.

  • Chain Length: pNP-acetate (pNPA), with a short acyl chain, is a common substrate for general esterase activity.[8] Longer chain esters, such as pNP-butyrate (pNPB) or pNP-palmitate (pNPP), can be used to probe the substrate preference of lipases.[2][10]

  • Solubility: Longer-chain pNP esters have poor aqueous solubility and require the use of organic co-solvents like ethanol, isopropanol, or DMSO for stock solution preparation.[3][7][10] The final concentration of the organic solvent in the assay should be kept low (typically <5%) to avoid enzyme denaturation.

  • Concentration: The substrate concentration should ideally be optimized to be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is sensitive to changes in enzyme activity. For routine screening, a fixed, saturating concentration can be used.

Temperature

Enzyme activity is highly dependent on temperature. The optimal temperature for the specific esterase should be determined and maintained throughout the assay using a temperature-controlled spectrophotometer or water bath.[7]

Experimental Workflow Diagram

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Buffer (e.g., Sodium Phosphate, pH 8.0) A1 Equilibrate Buffer and Enzyme to Assay Temperature P1->A1 P2 Prepare Substrate Stock (e.g., pNPA in Ethanol) A3 Initiate Reaction by Adding Substrate P2->A3 P3 Prepare Enzyme Solution A2 Add Buffer, Enzyme, and Substrate to Microplate/Cuvette P3->A2 P4 Prepare p-Nitrophenol Standard Curve D4 Convert Rate to Specific Activity (U/mg) using Standard Curve P4->D4 A1->A2 A2->A3 A4 Immediately Start Spectrophotometric Reading (e.g., 405 nm) A3->A4 D1 Record Absorbance Change Over Time A4->D1 D2 Calculate Rate of Reaction (ΔAbs/min) D1->D2 D3 Correct for Spontaneous Hydrolysis (No-Enzyme Control) D2->D3 D3->D4

Caption: Workflow for the enzymatic hydrolysis of p-nitrophenyl esters.

Detailed Experimental Protocols

Protocol 1: General Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

Materials:

  • Enzyme solution (purified or crude)

  • p-Nitrophenyl acetate (pNPA)

  • Anhydrous ethanol or DMSO

  • Sodium phosphate buffer (50-100 mM, pH 8.0)[3]

  • p-Nitrophenol (pNP) for standard curve

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • pNPA Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of pNPA in anhydrous ethanol. Store at -20°C, protected from light.

    • Working Substrate Solution (e.g., 4 mM): Dilute the pNPA stock solution in the assay buffer immediately before use.[3]

    • pNP Standard Solutions: Prepare a series of pNP dilutions in the assay buffer (e.g., 0-200 µM) to generate a standard curve.

  • Standard Curve Generation:

    • Add the pNP standard solutions to the microplate wells.

    • Measure the absorbance at 405 nm.

    • Plot absorbance versus pNP concentration and determine the molar extinction coefficient (ε) from the slope of the linear regression.

  • Enzyme Assay:

    • Set up the reaction in a 96-well plate. For a 200 µL final volume:

      • Test wells: Add buffer, enzyme solution, and finally the working substrate solution to initiate the reaction.

      • No-enzyme control: Add buffer and the working substrate solution (no enzyme).[1]

    • Immediately place the plate in the spectrophotometer pre-set to the desired temperature.

    • Monitor the increase in absorbance at 405 nm every 30-60 seconds for a total of 5-10 minutes.[3]

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (Corrected ΔAbs/min) / ε * (Reaction Volume / Enzyme Volume) * 10^6

    • Calculate the specific activity by dividing the activity by the protein concentration of the enzyme solution (U/mg).

Reaction Mechanism Diagram

Hydrolysis_Mechanism cluster_acylation Acylation cluster_deacylation Deacylation E Enzyme (Ser-OH) ES Enzyme- Substrate Complex E->ES k₁ S pNP-Ester ES->E k₋₁ EA Acyl-Enzyme Intermediate ES->EA k₂ P1 p-Nitrophenol EAH2O Acyl-Enzyme H₂O Complex EA->EAH2O + H₂O H2O H₂O E_regen Enzyme (Ser-OH) EAH2O->E_regen k₃ P2 Carboxylic Acid

Caption: Two-step mechanism of serine hydrolase-catalyzed pNP-ester hydrolysis.

Quantitative Data Presentation

Table 1: Kinetic Parameters of a Hypothetical Esterase with Various p-Nitrophenyl Esters

SubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
p-Nitrophenyl Acetate (C2)0.5150751.5 x 105
p-Nitrophenyl Butyrate (C4)0.22501256.25 x 105
p-Nitrophenyl Caproate (C6)0.8100506.25 x 104
p-Nitrophenyl Laurate (C12)1.520106.67 x 103

Data is for illustrative purposes only.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance in no-enzyme control 1. Spontaneous hydrolysis of the substrate at high pH.[6][9] 2. Contaminated buffer or reagents. 3. Substrate degradation over time.1. Lower the assay pH if possible, while maintaining enzyme activity. 2. Prepare fresh buffers and substrate solutions.[1] 3. Aliquot and store substrate stock solution at -20°C.
No or low enzyme activity 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the enzyme preparation.1. Verify enzyme activity with a positive control. 2. Optimize pH and temperature for the specific enzyme.[7] 3. Purify the enzyme or dialyze against the assay buffer.
Non-linear reaction rate 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher substrate concentration. 2. Measure the initial velocity. 3. Check enzyme stability at the assay pH and temperature over time.
Precipitation in the assay well 1. Poor solubility of long-chain pNP esters. 2. High concentration of organic co-solvent causing protein precipitation.1. Add detergents like Triton X-100 or sonicate the substrate solution.[2][10] 2. Reduce the concentration of the organic solvent.

Conclusion

The enzymatic hydrolysis of nitro-phenyl esters is a powerful and adaptable tool for characterizing esterase and lipase activity. By understanding the underlying principles and meticulously controlling the experimental parameters, researchers can obtain high-quality, reproducible data. This application note serves as a comprehensive guide to empower scientists in their research and development endeavors, ensuring the reliable application of this fundamental biochemical assay.

References

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). BioResources. [Link]

  • Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. (n.d.). ResearchGate. [Link]

  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (2025, August 6). ResearchGate. [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. (2022, June 28). ResearchGate. [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (n.d.). Royal Society of Chemistry. [Link]

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (n.d.). PMC. [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2020, October 13). MDPI. [Link]

  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. (n.d.). Diva-portal.org. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). National Institutes of Health. [Link]

  • Why does my p- nitrophenyl acetate assay doesn't work?. (2023, February 5). ResearchGate. [Link]

  • How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)?. (2018, March 9). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

preventing over-reduction of ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Over-Reduction & Side Reactions of Ethyl 2-(4-nitrophenyl)propanoate Ticket ID: NR-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Defining "Over-Reduction"

In the reduction of Ethyl 2-(4-nitrophenyl)propanoate , "over-reduction" is a broad term that often masks three distinct chemoselectivity failures. Before proceeding, identify which failure mode matches your experimental observation:

SymptomDiagnosisRoot Cause
Product mass is M-30 (approx) Transesterification Solvent mismatch. Using Methanol with an Ethyl ester leads to Methyl ester formation.
Product mass is M-42 Ester Reduction Reduction of the ester moiety (

) to an alcohol (

).
Product mass is M+6 Ring Saturation Reduction of the aromatic ring to a cyclohexane derivative (rare, requires high pressure).
Product mass is M-16 Standard Reduction This is the desired Aniline (

). If you wanted the Hydroxylamine (

), you have "over-reduced" to the amine.

Troubleshooting Guides & FAQs

Issue #1: Loss of Ester Integrity (Reduction to Alcohol)

User Question: "I am using standard hydrogenation, but I see traces of the diol (reduction of the ester). How do I stop this?"

Technical Analysis: The propanoate ester is relatively stable, but aggressive reducing agents (like LiAlH4) or high-pressure hydrogenation with highly active catalysts (PtO2) can attack it.

Corrective Actions:

  • Switch Catalyst: Palladium on Carbon (Pd/C) is less likely to reduce esters than Platinum (Pt) or Rhodium (Rh).

  • Moderate Conditions: Ensure pressure is near 1 atm (balloon pressure) and temperature is ambient (

    
    ).
    
  • Alternative Reductant: If catalytic hydrogenation persists in attacking the ester, switch to a Dissolving Metal Reduction (Method B below). Iron (Fe) or Zinc (Zn) are chemically incapable of reducing esters under standard conditions.

Issue #2: The "Silent" Failure (Transesterification)

User Question: "My NMR shows a mixture of ethyl and methyl esters. Is the catalyst attacking the ethyl group?"

Technical Analysis: This is not a reduction; it is a solvolysis issue.

  • Mechanism: In the presence of a catalyst (which often has slightly acidic or basic sites) and Methanol as a solvent, the Ethyl group exchanges with Methyl.

  • Reaction:

    
    
    

Corrective Actions:

  • The Golden Rule: Always match the solvent alcohol to the ester.

    • Substrate: Ethyl 2-(4-nitrophenyl)propanoate[1][2][3]

    • Required Solvent: Ethanol (EtOH) .

  • Avoid Strong Acids/Bases: Ensure the reaction media is neutral.

Issue #3: Stalling at the Hydroxylamine

User Question: "I want the amine, but the reaction stops at the hydroxylamine intermediate (


)."

Technical Analysis: The reduction pathway is


. The final step (

) is the slowest and requires the most activation energy.

Corrective Actions:

  • Increase Temperature: Raise to

    
    .
    
  • Add Acid Promoter: Traces of acetic acid or HCl can accelerate the final dehydration/reduction step.

  • Fresh Catalyst: Poisoned Pd/C (by sulfur or amines) fails to complete the final step.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Green) against the common "Failure Modes" (Red/Orange).

ReactionPathway Start Nitro Ester (Ethyl 2-(4-nitrophenyl)propanoate) Nitroso Nitroso Intermediate Start->Nitroso 2e- Reduction Alcohol Side Product: Alcohol (Over-reduction) Start->Alcohol LiAlH4 or High P/T MethylEster Side Product: Methyl Ester (Transesterification) Start->MethylEster Solvent Mismatch (MeOH) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction Target Target Aniline (Ethyl 2-(4-aminophenyl)propanoate) Hydroxyl->Target 2e- Reduction (Slow Step) RingSat Side Product: Cyclohexane (Ring Saturation) Target->RingSat Pt/Rh Catalyst High Pressure

Caption: Figure 1. Chemoselectivity landscape. The green path represents the target workflow.[4] Red dashed lines indicate critical failure modes caused by incorrect solvent or reagent selection.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Industry Standard)

Best for: Clean profiles, simple workup, large scale.

Reagents:

  • Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

  • Solvent: Ethanol (Absolute) (Do not use Methanol)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of substrate in 10 mL of Ethanol.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add Pd/C under

    
     flow. Warning: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas.
    
  • Hydrogenation: Switch gas source to

    
     (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Check TLC or LCMS. Look for the disappearance of the Nitro peak and the Hydroxylamine intermediate.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate filtrate.

Protocol B: Fe/NH4Cl Reduction (High Chemoselectivity)

Best for: Protecting sensitive esters, avoiding over-reduction, avoiding high-pressure equipment.

Reagents:

  • Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step:

  • Preparation: Suspend Substrate (1.0 g), Iron powder (1.2 g), and

    
     (1.1 g) in Ethanol (15 mL) and Water (5 mL).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Timeline: Reaction is typically fast (1–2 hours).

  • Mechanism: Iron oxidizes to Iron oxides; Nitro reduces to Amine. The near-neutral pH prevents ester hydrolysis.

  • Workup: Filter the hot mixture through Celite to remove iron sludge. Wash with EtOAc.[5][6] Wash the organic layer with water/brine to remove salts. Dry and concentrate.

Decision Support Matrix

Use this logic flow to select your method:

DecisionTree Q1 Is the Ethyl Ester Your Only Sensitive Group? MethodA Use Protocol A (H2 / Pd/C / EtOH) Q1->MethodA Yes Q2 Do you have Halogens (Cl, Br, I) or Alkenes present? Q1->Q2 No (Complex Molecule) MethodB Use Protocol B (Fe / NH4Cl) Q2->MethodB Yes (Halogens present) MethodC Use Zn / Ammonium Formate Q2->MethodC Yes (Alkenes present)

Caption: Figure 2. Method selection decision tree based on functional group compatibility.

References

  • Chemoselective Reduction of Nitro Groups

    • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2[4][7][8]

    • Source: Thieme Connect / SynOpen
  • Transesterification Risks

    • Title: Transesterification: Mechanism and Conditions[9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Iron-Mediated Reduction (Bechamp Variant)

    • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate using NH4Cl/Fe protocols[6]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Nitro Reduction Reviews

    • Title: Selective reduction of nitro group without affecting other functional groups[4][5][7][8]

    • Source: BenchChem Technical Guides[5]

Sources

Technical Support Center: Purification of Ethyl 2-(4-nitrophenyl)propanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the purification of ethyl 2-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this and structurally similar compounds. Here, we synthesize technical protocols with field-proven insights to help you navigate common challenges and optimize your purification workflow.

Technical Bulletin: The Science of the Separation

Ethyl 2-(4-nitrophenyl)propanoate is a moderately polar molecule due to the presence of both an ethyl ester and a nitro functional group. The purification by normal-phase column chromatography hinges on the principles of adsorption and differential partitioning.[1]

  • The Stationary Phase: We employ silica gel (SiO₂), a highly polar adsorbent. Its surface is covered with silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[2]

  • The Mobile Phase: A relatively non-polar solvent system is used to carry the components of the mixture through the column.

  • The Mechanism: As the mobile phase flows through the column, a competition is established. The components of your crude mixture will either be adsorbed to the polar silica gel or be dissolved in and carried along by the mobile phase. Less polar impurities will have a weaker affinity for the silica gel and will travel down the column more quickly. The more polar ethyl 2-(4-nitrophenyl)propanoate will interact more strongly with the silica gel, causing it to move down the column more slowly. Highly polar impurities will lag even further behind. By carefully selecting the mobile phase, we can effectively separate these components based on their polarity.[3]

This entire process can be visualized as a continuous series of equilibria, where each compound is partitioned between the stationary and mobile phases. The key to a successful separation is to find a mobile phase composition that creates a significant difference in the partitioning equilibrium for each component in your mixture.

Below is a standard workflow for the purification process.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Recovery TLC_Analysis 1. TLC Analysis (Solvent System Selection) Prepare_Column 2. Prepare Column (Slurry Packing) TLC_Analysis->Prepare_Column Prepare_Sample 3. Prepare Sample (Dry or Wet Loading) Prepare_Column->Prepare_Sample Load_Sample 4. Load Sample onto Column Prepare_Sample->Load_Sample Elute_Column 5. Elute Column (Isocratic or Gradient) Load_Sample->Elute_Column Collect_Fractions 6. Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions 7. Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Fractions 8. Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Standard workflow for purification.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the column chromatography of ethyl 2-(4-nitrophenyl)propanoate.

Q: My compound is not eluting from the column, or is eluting extremely slowly.

A: This is a classic sign that your mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.

  • Probable Cause: The solvent system lacks sufficient polarity to displace the analyte from the stationary phase.

  • Solution: Gradually increase the polarity of your eluting solvent.[4] If you are running an isocratic (single solvent mixture) elution, you can switch to a slightly more polar mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%. The best practice is to employ a gradient elution, where the proportion of the polar solvent is steadily increased over the course of the separation. This ensures that less polar impurities elute first, followed by your product, and then more polar impurities, all within a reasonable time and volume.

Q: All my compounds came out in the first few fractions (the solvent front).

A: This indicates your mobile phase is too polar. The compounds had a much higher affinity for the solvent than the silica gel and were not retained.

  • Probable Cause: The eluent's polarity is too high, preventing any significant interaction between the analytes and the stationary phase.

  • Solution: You must restart the chromatography with a less polar solvent system.[4] Refer back to your initial TLC analysis. Choose a solvent system that provides a good separation and an Rf value for your target compound of around 0.3.[5] For instance, if you used 30% ethyl acetate in hexanes, try reducing it to 15% or 10%.

Q: I see poor separation between my product and an impurity; the fractions are all mixed.

A: This is a common and frustrating issue that points to a lack of resolution.

  • Probable Causes & Solutions:

    • Inappropriate Solvent System: The chosen eluent may not be able to differentiate between the two compounds. Try a different solvent system. Sometimes, switching one component (e.g., from ethyl acetate to acetone or dichloromethane) can alter the selectivity and improve separation.[6]

    • Column Overloading: You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that overlap. Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel-to-crude material ratio of 30-50:1 by weight for good separations.[2]

    • Poor Column Packing: If the silica gel bed is not packed uniformly, it can lead to channeling, where the solvent and sample flow through paths of least resistance, causing uneven bands and poor separation.[7] Ensure your column is packed carefully, without air bubbles or cracks.

    • Sample Band is too wide: If the sample was loaded in too much solvent, the initial band will be very broad, making separation of closely eluting compounds impossible. Always dissolve your sample in the absolute minimum amount of solvent for loading.[2] If your compound is poorly soluble in the eluent, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[5]

Q: My purified product peak is showing significant tailing.

A: Peak tailing occurs when a portion of the compound elutes more slowly than the main band, creating a "tail" on the chromatogram.

  • Probable Causes & Solutions:

    • Strong Analyte-Silica Interaction: The nitro and ester groups can interact strongly with the acidic silanol groups on the silica surface. While less of an issue for neutral compounds compared to acids or bases, it can still occur. Increasing the polarity of the mobile phase once the compound begins to elute can help push it off the column more uniformly.[4]

    • Column Overloading: As with poor separation, too much material can cause tailing. Reduce the sample load.

    • Channeling in the Column: An improperly packed column can cause tailing.[7]

Problem Probable Cause(s) Recommended Solution(s)
No Elution Mobile phase is not polar enough.Increase the polarity of the eluent; use a solvent gradient.[4]
Elution in Solvent Front Mobile phase is too polar.Decrease the polarity of the eluent. Re-optimize based on TLC.[4]
Poor Separation Column overloading; improper solvent system; poor packing; wide sample band.Reduce sample load; try a different solvent system; re-pack column carefully; use minimal solvent for loading or use dry loading.[2][7]
Peak Tailing Strong analyte-silica interactions; column overloading.Increase eluent polarity after peak begins to elute; reduce sample load.[4]
Cracked Silica Bed Rapid change in solvent polarity during elution.Avoid abrupt and large changes in solvent polarity. Increase the gradient gradually.[2]
Split Peaks Void space at the top of the column or channeling.Re-pack the column, ensuring a uniform and settled bed. Check for a clogged frit.[7]

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BadShape -> CheckPacking; }

Caption: Decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying ethyl 2-(4-nitrophenyl)propanoate? A1: For most applications involving moderately polar, neutral organic compounds, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the ideal and most cost-effective choice.[5] If your compound shows signs of degradation on silica (which can be tested by spotting it on a TLC plate and letting it sit for an hour before eluting), you might consider using a less acidic stationary phase like neutral alumina.[1][2]

Q2: How do I choose the right mobile phase (eluent)? A2: The selection process should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired compound, ethyl 2-(4-nitrophenyl)propanoate, has an Rf value of approximately 0.3.[5] This Rf value typically provides the best balance for separation on a column.

  • Starting Point: A mixture of hexanes and ethyl acetate is the most common and effective system for compounds of this polarity.[5] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration until you achieve the target Rf.

  • Alternative Systems: If hexanes/ethyl acetate fails to provide adequate separation from an impurity, consider other systems like dichloromethane/methanol or toluene/ethyl acetate.[5]

Q3: Should I perform an isocratic or a gradient elution? A3: For most purifications where impurities have significantly different polarities from the product, a step-gradient elution is highly efficient. You would start with the low-polarity solvent system identified by TLC to elute any non-polar impurities. Once those are off, you would increase the polarity of the eluent to elute your target compound. Finally, you can flush the column with a very high polarity solvent to remove any remaining baseline material. This approach saves time and solvent compared to a purely isocratic elution.[1][4]

Q4: How much crude material can I load onto my column? A4: The loading capacity depends on the difficulty of the separation and the column size. For a standard separation, a silica gel to crude material mass ratio of 30:1 to 50:1 is recommended.[2] For very difficult separations (compounds with very close Rf values), this ratio may need to be increased to 100:1 or more. Overloading is a primary cause of poor separation.

Q5: My compound is not very soluble in the chromatography solvent. How should I load it? A5: This is a common problem. The best solution is dry loading . Dissolve your crude product in a good solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band and improves separation.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude ethyl 2-(4-nitrophenyl)propanoate.

Preparation of the Column
  • Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~50 g of silica).

  • Push a small plug of cotton or glass wool into the bottom of the column, just enough to cover the outlet.[5]

  • Add a ~1 cm layer of sand on top of the cotton plug to create a flat base.[2]

  • Prepare a slurry of silica gel (e.g., 50 g) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and help the silica pack into a uniform bed.[2]

  • Open the stopcock to drain some solvent, which will compact the silica bed. Crucially, never let the solvent level drop below the top of the silica gel bed. [2]

  • Once the silica has settled, carefully add another ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition and sample loading.[2]

Sample Loading (Dry Loading Method)
  • Dissolve ~1 g of crude ethyl 2-(4-nitrophenyl)propanoate in a minimal amount of dichloromethane (~5-10 mL) in a round-bottom flask.

  • Add ~2-3 g of silica gel to the flask.

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.

  • Gently add a small amount of the initial eluent, allowing it to percolate through the sample layer before filling the column head with the eluent.

Elution and Fraction Collection
  • Begin eluting the column with your starting solvent system (e.g., 5% ethyl acetate/hexanes). Apply gentle positive pressure using compressed air or a pump to achieve a flow rate of about 5 cm/minute down the column.[8]

  • Collect the eluent in fractions (e.g., 20 mL per test tube).

  • After a few column volumes, begin increasing the polarity of the eluent (e.g., switch to 10% ethyl acetate, then 15%, etc.) based on TLC monitoring.

  • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate alongside a spot of your crude starting material.

  • Once the fractions containing the pure desired product have been identified, combine them in a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified ethyl 2-(4-nitrophenyl)propanoate.

References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • Teledyne ISCO. (n.d.). Download Our Flash Guide- Effective Organic Compound Purification.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • Lapointe, D. S., & Lange, L. G. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 138-142.
  • Biotage. (2023). Why are my flash column chromatography peaks splitting?.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016550, Ethyl 2-(4-nitrophenyl)propionate. Retrieved from [Link].

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Guide: Purification Strategies for Nitro-Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Synthesis Support Division Subject: Troubleshooting & Protocols for Removing Unreacted Starting Materials from Nitro-Ester Matrices

Introduction: The Stability vs. Purity Paradox

Synthesizing nitro-esters presents a unique "purification paradox." You need high purity for biological assays or energetic material qualification, yet the standard purification tool—distillation—is often a safety violation due to the thermal instability of the nitro group (


). Furthermore, the polarity of nitro-esters often mimics that of unreacted starting materials (nitro-alcohols or carboxylic acids), leading to co-elution during chromatography.

This guide moves beyond standard textbook workups. It focuses on chemical differentiation —exploiting specific reactivity differences between your product and impurities to achieve separation without thermal stress.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Target: Unreacted Carboxylic Acids & Water-Soluble Alcohols.

Standard acid/base washes often fail because nitro-esters can be sensitive to hydrolysis in strong bases (pH > 12), or because emulsions form due to the amphiphilic nature of nitro-compounds.

Protocol 1.1: The "Buffered" Acid Removal

Do not use 1M NaOH if your ester is labile. Use a pKa-controlled wash.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if your nitro compound is shock-sensitive (peroxide risk).

  • The Wash Sequence:

    • Wash 1: 5% Citric Acid or 0.5 M HCl (Removes amine catalysts like DMAP).

    • Wash 2: Saturated

      
       (pH ~8.5).
      
      • Why? This deprotonates unreacted carboxylic acids (

        
        ) making them water-soluble, without hydrolyzing the nitro-ester.
        
    • Wash 3: Brine (Saturated NaCl).

      • Critical Step: If an emulsion forms, add a small amount of Methanol (breaks surface tension) or filter the biphasic mixture through a pad of Celite.

FAQ: LLE Troubleshooting

Q: My LC-MS still shows 5-10% unreacted acid after bicarbonate washes. Why? A: The acid might be highly lipophilic (e.g., long-chain nitro-acids).

  • Fix: Switch to a Carbonate Resin (see Module 3). Lipophilic acids partition into the organic layer despite ionization. Solid-phase extraction is required.[1]

Q: Can I remove unreacted nitro-alcohol via extraction? A: Generally, no . Most nitro-alcohols have partition coefficients (


) similar to their esters. Unless the alcohol is very small (methanol/ethanol), it will remain in the organic phase. You must use Chromatography (Module 2) or Scavenging (Module 3).

Module 2: The "Steglich" Challenge (Urea Removal)

Target: Dicyclohexylurea (DCU) and Unreacted Intermediates.[2]

In Steglich esterification (DCC/DMAP), the byproduct DCU is notorious for contaminating products.[3] It is insoluble in water but slightly soluble in DCM, making it hard to filter completely.

Protocol 2.1: The Cold Precipitation Method
  • Evaporation: Remove the reaction solvent (usually DCM) completely.

  • Re-suspension: Suspend the crude residue in cold Diethyl Ether or MTBE (0°C).

    • Mechanism:[4][5][6][7][8] Nitro-esters are typically soluble in ether; DCU is almost completely insoluble.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a thin layer of Celite.

  • Polishing: If DCU persists (seen as white needles in NMR at

    
     1.0-2.0 ppm), dissolve product in Acetone and cool to -20°C overnight. Filter again.
    

Module 3: Chemical Scavenging (The "Pro" Solution)

Target: Trace Alcohol and Acid Removal without Chromatography.

When chromatography is difficult (co-elution) or expensive (scale-up), use Polymer-Supported (PS) Scavengers. These are functionalized beads that react with impurities, turning them into solids that are removed via simple filtration.[9]

Selection Guide
Impurity TypeRecommended Scavenger ResinMechanismLoading Capacity (Typical)
Unreacted Alcohol (

)
PS-Isocyanate Reacts with alcohol to form an insoluble carbamate.1.0 - 1.5 mmol/g
Unreacted Acid (

)
PS-Carbonate or PS-Trisamine Forms an ionic salt with the acid (Acid-Base).2.5 - 3.5 mmol/g
DMAP / Amine Catalyst PS-TsOH (Sulfonic Acid)Protonates the amine, trapping it.3.0 - 4.0 mmol/g
Protocol 3.1: Scavenging Workflow
  • Calculate Excess: Determine mmol of impurity via NMR or LC-MS.

  • Add Resin: Add 2-3 equivalents of the specific resin relative to the impurity.

  • Incubate: Stir gently (do not use magnetic stir bars that grind beads; use an orbital shaker) for 4-16 hours at Room Temp.

  • Filter: Filter through a frit. The filtrate contains pure nitro-ester.

Module 4: Chromatography & Stability

Target: Co-eluting spots and Tailing.

Nitro groups are highly polar and can interact strongly with silanols on silica gel, causing "tailing" or irreversible adsorption.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying nitro-esters based on the physical state and impurity profile.

PurificationStrategy Start Crude Nitro-Ester Mixture CheckState Physical State of Product? Start->CheckState Solid Solid CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Recryst Recrystallization (Solvent: EtOH/H2O or Toluene) Solid->Recryst LLE Liquid-Liquid Extraction (Acid/Base Wash) Liquid->LLE Final Pure Nitro-Ester Recryst->Final CheckImpurity Check Impurity Profile LLE->CheckImpurity AcidRemains Acid Remains CheckImpurity->AcidRemains AlcRemains Alcohol Remains CheckImpurity->AlcRemains UreaRemains DCU/Urea Remains CheckImpurity->UreaRemains ScavengeAcid Add PS-Carbonate Resin AcidRemains->ScavengeAcid ScavengeAlc Add PS-Isocyanate Resin AlcRemains->ScavengeAlc ColdFilter Cold Ether Trituration & Filtration UreaRemains->ColdFilter ScavengeAcid->Final ScavengeAlc->Final ColdFilter->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity type and product state.

Technical Tips for Flash Chromatography
  • Stationary Phase: Use standard Silica Gel (60 Å). If decomposition is observed (rare for esters, common for acetals), use Neutral Alumina .

  • Eluent: Nitro compounds have unique selectivity. If EtOAc/Hexane fails to separate the alcohol from the ester, switch to DCM/Hexane or Toluene/Acetonitrile . The

    
    -
    
    
    
    interactions in Toluene often separate nitro-aromatics better than aliphatic solvents.
  • Loading: Do not overload. Nitro compounds are "greasy" and can streak. Load at <1% w/w of the silica mass.

Safety Warning: Distillation Hazards[6][10]

CRITICAL SAFETY ALERT: DO NOT DISTILL NITRO-ESTERS The Hazard: Nitro compounds possess high decomposition energy. Distillation concentrates these compounds and subjects them to thermal history. The Risk:
  • Explosion: Many nitro-esters have decomposition onset temperatures (DSC) near 200°C, but autocatalytic decomposition can start much lower (120-150°C) during prolonged heating.
  • Residue Accumulation: Potentially explosive impurities (polynitro species) concentrate in the pot residue.
Recommendation: Rely exclusively on Chromatography, Crystallization, or Resin Scavenging. If vacuum distillation is absolutely necessary for a known stable intermediate, perform DSC (Differential Scanning Calorimetry) first and maintain the bath temperature at least 100°C below the decomposition onset.

References

  • Steglich Esterification Workup & Urea Removal

    • Source: Organic Syntheses, Coll. Vol. 6, p.78 (1988).
    • URL:[Link]

  • Scavenger Resin Chemistry

    • Source: Supra Sciences.
    • URL:[Link]

  • Safety of Distilling Reactive Compounds

    • Source: IChemE (Institution of Chemical Engineers).
    • URL:[Link]

  • Chromatography of Nitro Compounds

    • Source: Loughborough University Research Repository.
    • URL:[Link]

Sources

Technical Support Center: Crystallization Methods for Ethyl 2-(4-nitrophenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of ethyl 2-(4-nitrophenyl)propanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of ethyl 2-(4-nitrophenyl)propanoate derivatives, offering step-by-step solutions grounded in chemical principles.

Scenario 1: The Compound "Oils Out" Instead of Crystallizing

Problem: Upon cooling, the dissolved compound separates from the solution as a liquid or viscous oil rather than forming solid crystals.

Root Cause Analysis: "Oiling out" typically occurs when the solute's melting point is lower than the temperature at which it becomes supersaturated in the chosen solvent.[1] This is a common issue with organic molecules, including nitroaromatic compounds, especially when a high concentration of impurities is present, which can further depress the melting point.[1][2]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent (1-2 mL for every 100 mg of solid) to slightly decrease the saturation concentration.[1][2] This ensures that the solution becomes supersaturated at a lower, cooler temperature, which is more likely to be below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. After re-dissolving, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Subsequently, you can move it to a refrigerator and then a freezer. Very slow cooling is often the key to favoring crystal formation over oiling out.[2]

  • Solvent System Re-evaluation: If oiling persists, the solvent may be the primary issue. Consider a solvent with a lower boiling point or a mixed solvent system.[2] For ethyl 2-(4-nitrophenyl)propanoate derivatives, which possess a polar nitro group and an ester, a good starting point is often an alcoholic solvent.[2]

Troubleshooting Flowchart for "Oiling Out"

G start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Additional Solvent reheat->add_solvent slow_cool Cool Solution Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes change_solvent Re-evaluate Solvent System (e.g., lower boiling point or mixed solvent) check_crystals->change_solvent No

Caption: Troubleshooting workflow for when a compound oils out.

Scenario 2: No Crystals Form Upon Cooling

Problem: The solution remains clear and supersaturated even after extended cooling.

Root Cause Analysis: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth. A lack of crystal formation indicates a failure in the nucleation step, which can be due to excessive solubility of the compound even at low temperatures, or a high energy barrier for nucleation.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution.[2] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site, lowering the energy barrier for crystal formation.

  • Seeding: If you have a small amount of the pure crystalline product from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If using a volatile solvent, allow a small amount to evaporate slowly. This can be done by leaving the container partially open in a fume hood.[3]

    • Anti-solvent Addition: If you have identified a miscible "anti-solvent" (a solvent in which your compound is poorly soluble), add it dropwise to the solution until it becomes slightly cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Further Cooling: If crystals still haven't formed at room temperature or in a refrigerator, try cooling the solution in an ice bath or an ice-salt bath for a more significant temperature drop.[2]

Scenario 3: The Crystallization Yield is Very Low

Problem: After filtration, the amount of recovered crystalline product is significantly lower than expected (e.g., less than 20%).[1]

Root Cause Analysis: A low yield is most commonly caused by using too much solvent during the initial dissolution step.[1] This results in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.

Solutions:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. If a solid residue forms on the rod, there is still a substantial amount of your compound in the solution.[1]

  • Recover Product from Mother Liquor: If the mother liquor is rich in the product, you can attempt to recover more crystals by:

    • Evaporating some of the solvent to increase the concentration and then re-cooling.

    • Cooling the mother liquor in an ice bath to further decrease the solubility of the compound.[2]

  • Optimize the Solvent Volume: In subsequent crystallization attempts, use a more minimal amount of hot solvent to dissolve the compound initially. The goal is to create a solution that is saturated at a high temperature and highly supersaturated at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing ethyl 2-(4-nitrophenyl)propanoate derivatives?

A1: The "like dissolves like" principle is a good starting point.[2] Ethyl 2-(4-nitrophenyl)propanoate is a polar molecule due to the nitro group. Therefore, polar solvents are often good candidates.[2] A rule of thumb suggests that solvents containing similar functional groups to the compound being recrystallized can be effective.[4] Given the ester functional group, ethyl acetate is a logical choice.[4][5] Alcoholic solvents like ethanol are also frequently a good starting point for nitroaryl compounds.[2]

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is ideal when no single solvent has the desired steep solubility curve (highly soluble when hot, sparingly soluble when cold).[2] This technique is particularly useful when your compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent").[2] The two solvents must be miscible.

Q3: My crystals are very fine, like a powder. How can I grow larger crystals?

A3: The formation of fine powder often indicates that crystallization occurred too quickly.[1] An ideal crystallization should see initial crystal formation within about 5 minutes, with continued growth over 20 minutes or more.[1] To slow down crystallization and encourage the growth of larger crystals, place the flask back on the heat source, add a small amount of extra solvent to slightly exceed the minimum required for dissolution, and then allow it to cool more slowly.[1]

Q4: How do I remove colored impurities from my product?

A4: If your solution has a noticeable colored tint from impurities, a charcoal treatment may be effective. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: Can I use a rotary evaporator to speed up crystallization?

A5: While a rotary evaporator is excellent for removing solvent, it generally leads to very rapid precipitation, which traps impurities and results in a powder rather than well-formed crystals. For purification, slow, controlled cooling is almost always preferred. However, you can use a rotary evaporator to carefully reduce the volume of the mother liquor to recover a second crop of crystals.

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.

  • Solvent Selection: Choose a solvent in which the ethyl 2-(4-nitrophenyl)propanoate derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethyl acetate are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid completely dissolves.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent (Anti-solvent) Crystallization

This method is used when a single suitable solvent cannot be found.

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "bad" (anti-solvent) in which the compound is poorly soluble. A common pair for moderately polar compounds is ethyl acetate (good) and hexane (bad).[4]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1. The decrease in temperature combined with the presence of the anti-solvent will induce crystallization. Isolate, wash, and dry the crystals as before.

Workflow for Crystallization Method Selection

G start Start: Purify Crude Product find_single_solvent Screen for a Single Solvent with Steep Solubility Curve start->find_single_solvent single_solvent_yes Single-Solvent Cooling Crystallization (Protocol 1) find_single_solvent->single_solvent_yes Yes single_solvent_no No Suitable Single Solvent Found find_single_solvent->single_solvent_no No end Obtain Purified Crystalline Product single_solvent_yes->end find_mixed_solvents Identify Miscible 'Good' and 'Bad' Solvent Pair single_solvent_no->find_mixed_solvents mixed_solvent_crystallization Mixed-Solvent (Anti-solvent) Crystallization (Protocol 2) find_mixed_solvents->mixed_solvent_crystallization mixed_solvent_crystallization->end

Caption: Decision process for selecting a crystallization method.

Data Summary Table

ParameterRecommendation for Ethyl 2-(4-nitrophenyl)propanoate DerivativesRationale & Citation
Initial Single Solvents to Screen Ethanol, Ethyl Acetate, AcetoneThese are polar solvents. Nitroaromatic compounds are generally polar.[2] Ethyl acetate is a good choice for esters.[4]
Common Mixed-Solvent Pairs n-Hexane/Ethyl Acetate, n-Hexane/Acetone, Ethanol/WaterThese pairs offer a good polarity gradient.[4][6]
Cooling Profile Slow cooling to room temperature, followed by refrigeration, then an ice bath.Rapid cooling can trap impurities and lead to smaller crystals.[1]
Inducement Techniques 1. Scratching with a glass rod2. Seeding with a pure crystalScratching provides nucleation sites.[2] Seeding provides a template for crystal growth.

References

  • solvent selection for effective recrystallization of nitroaromatic compounds. (2025). Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Why I am not getting crystals? (2012, March 14). ResearchGate.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • Guide for crystallization. Unknown Source.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • SOP: CRYSTALLIZATION. UCT Science.

Sources

Technical Support Center: Stability of Ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield loss, racemization, or unexpected byproducts when handling Ethyl 2-(4-nitrophenyl)propanoate (CAS: Generic structure ref).

This molecule presents a "perfect storm" of sensitivity in basic conditions due to the synergy between the ester moiety and the 4-nitrophenyl group . Unlike standard aliphatic esters, the electron-withdrawing nitro group activates the molecule toward two competing degradation pathways: Hydrolysis (Chemical degradation) and Racemization (Stereochemical loss).

This guide provides the mechanistic insights and troubleshooting protocols required to stabilize your workflow.

The Core Instability Mechanisms

To troubleshoot effectively, you must understand the "Fork in the Road" mechanism. When this molecule encounters a base (


, 

, or amine), two pathways compete.
Pathway A: Hydrolysis (Saponification)
  • The Event: The base attacks the carbonyl carbon.[1]

  • The Result: Irreversible loss of the ethyl ester to form 2-(4-nitrophenyl)propanoic acid (as a salt) and ethanol.

  • Visual Indicator: pH drift, disappearance of starting material peak on HPLC.

Pathway B: Racemization (The Silent Killer)
  • The Event: The base acts as a Brønsted base and removes the

    
    -proton (C2 position).
    
  • The Mechanism: The 4-nitrophenyl group is strongly electron-withdrawing (inductive and resonance effects). This stabilizes the resulting carbanion/enolate, lowering the

    
     of the 
    
    
    
    -proton significantly (estimated
    
    
    vs. ~24 for simple esters).
  • The Result: The planar enolate can be reprotonated from either face. An enantiomerically pure starting material (e.g., S-isomer) will degrade into a racemic mixture (R/S) before it hydrolyzes.

  • Visual Indicator: None. Purity looks high on standard HPLC, but optical rotation drops.

Mechanism Visualization

G Start Ethyl 2-(4-nitrophenyl) propanoate (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (Fast) (Pathway B) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (Pathway A) Base Base (B:) Base->Start Racemate Racemic Mixture (R/S Isomers) Enolate->Racemate Reprotonation HydrolysisProd Carboxylate Salt + Ethanol Tetrahedral->HydrolysisProd Collapse

Figure 1: The "Fork in the Road" – The nitro group accelerates Pathway B (Red) significantly compared to standard esters.

Troubleshooting Guides (FAQs)

Issue Ticket #1: "My product purity is >98% by HPLC, but the optical rotation is near zero."

Diagnosis: You have suffered Base-Catalyzed Racemization . The rate of proton exchange (


) is often orders of magnitude faster than the rate of hydrolysis (

) for activated 2-aryl esters. You likely exposed the compound to a "mild" base (like triethylamine or carbonate) thinking it was safe from hydrolysis, but it was strong enough to deprotonate the

-carbon.

Corrective Actions:

  • Switch Bases: Avoid alkoxide bases. Use hindered, non-nucleophilic bases (e.g., DIPEA) only if necessary, but even these can promote racemization over long periods.

  • Solvent Choice: Switch from polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene, DCM). Polar aprotic solvents strip the cation away from the base, leaving a "naked," highly reactive anion that accelerates deprotonation.

  • Quench Protocol: Never let the reaction sit at basic pH. Quench immediately with cold dilute HCl or Ammonium Chloride solution.

Issue Ticket #2: "The reaction mixture turned deep yellow/orange, then faded."

Diagnosis: Formation of a Stabilized Enolate or Meisenheimer Complex . The 4-nitrophenyl group allows the negative charge of the enolate to delocalize all the way onto the nitro oxygens. This highly conjugated system often absorbs in the visible spectrum (yellow/orange).

Technical Insight:

  • If the color persists and yield is good: It is the enolate. It will disappear upon acidic workup.

  • If the color is dark/tarry and yield is low: You may have triggered nucleophilic aromatic substitution (SNAr) on the nitro ring (less likely with weak bases, but possible with strong nucleophiles).

Issue Ticket #3: "I see a new peak at RRT 0.85 that grows over time."

Diagnosis: Hydrolysis Product (Acid form). Even in "anhydrous" basic conditions, trace moisture is sufficient to hydrolyze this activated ester.

Corrective Actions:

  • Dry Solvents: Ensure water content is <50 ppm (Karl Fischer).

  • Temperature: Lower the reaction temperature. The activation energy (

    
    ) for hydrolysis is typically higher than for racemization; however, cooling (
    
    
    
    or
    
    
    ) slows both.

Data & Specifications

Comparative Stability Table
ConditionHydrolysis RiskRacemization RiskEstimated Half-Life (

)
Aq. NaOH (pH 12) CriticalCritical< 5 mins

/ MeOH
HighHigh10 - 30 mins

/ DCM
LowModerateHours - Days
DIPEA / Toluene NegligibleLowStable (>24h)

Note: Data estimated based on Hammett equation principles for p-nitro substituted 2-arylpropionates.

Standard Operating Procedure (SOP): Stability Stress Test

Use this protocol to validate your specific conditions before committing valuable starting material.

Workflow Diagram

SOP Step1 Prepare 10mM Stock Solution (in MeCN or dry solvent) Step2 Spike into Target Basic Buffer/Solvent (Time T=0) Step1->Step2 Split Split Sample Step2->Split BranchA Method A: Reverse Phase HPLC (Detects Hydrolysis) Split->BranchA BranchB Method B: Chiral HPLC (Detects Racemization) Split->BranchB

Figure 2: Dual-Stream Analysis Protocol.

Detailed Protocol
  • Preparation: Dissolve 10 mg of Ethyl 2-(4-nitrophenyl)propanoate in 1 mL Acetonitrile.

  • Exposure: Add 100 µL of stock to 900 µL of the basic mixture .

  • Sampling:

    • Take aliquots at T=0, 5 min, 30 min, 1 hr.

    • CRITICAL: Quench aliquots immediately into an excess of 0.1% Formic Acid in Acetonitrile to "freeze" the stereochemistry and stop hydrolysis.

  • Analysis:

    • Run A (Chemical Stability): C18 Column, Water/MeCN gradient. Look for the acid peak (usually elutes earlier than ester).

    • Run B (Stereo Stability): Chiralpak AD-H or equivalent (Amylose-based). Mobile phase: Hexane/IPA (90:10). Look for the splitting of the single enantiomer peak into a 50:50 doublet.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Guthrie, J. P. "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry, 1978.

  • Testa, B. "Mechanisms of chiral recognition in xenobiotic metabolism and drug disposition." Trends in Pharmacological Sciences, 2002.
  • Kresge, A. J. "The Brønsted relation: significance of the exponent." Journal of the American Chemical Society.

Sources

Validation & Comparative

Technical Comparison: High-Field vs. Benchtop H-NMR Analysis of Ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Ethyl 2-(4-nitrophenyl)propanoate (CAS: 21336-66-5) Application: Key intermediate in the synthesis of propionic acid derivative NSAIDs (e.g., Indoprofen analogs). Analytical Challenge: Resolution of the chiral methine quartet from the ethyl ester methylene group and accurate integration of the para-substituted aromatic system.

This guide compares the analytical performance of Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz) for this specific compound. While High-Field NMR remains the gold standard for structural elucidation, our data indicates that Benchtop NMR is a valid, cost-effective alternative for routine reaction monitoring (IPC) and gross purity assessment, provided specific spectral "blind spots" are accounted for.

Structural Analysis & Signal Logic

The molecule consists of three distinct spin systems.[1][2][3] Understanding these is crucial for interpreting the spectral differences between field strengths.[4]

Signal Assignment Logic

SignalLogic Struct Structure: Ethyl 2-(4-nitrophenyl)propanoate Sub1 Ethyl Ester Group (OCH2CH3) Struct->Sub1 Sub2 Propanoate Backbone (CH-CH3) Struct->Sub2 Sub3 Aromatic Ring (p-NO2-Ph) Struct->Sub3 Sig1 Triplet (1.2 ppm) Quartet (4.1 ppm) Sub1->Sig1 Shielded Alkyl Sig2 Doublet (1.5 ppm) Quartet (3.8 ppm) Sub2->Sig2 Chiral Center Sig3 AA'BB' System (7.5 & 8.2 ppm) Sub3->Sig3 Deshielded Anisotropic

Figure 1: Signal assignment logic linking structural moieties to expected NMR signals.

Comparative Analysis: 60 MHz vs. 400 MHz

The following table contrasts the spectral resolution and data fidelity between a standard benchtop instrument (60 MHz) and a core-facility instrument (400 MHz) in CDCl₃.

Data Table: Chemical Shifts & Coupling Patterns
Proton GroupTypeShift (δ ppm)Multiplicity60 MHz Performance (Benchtop)400 MHz Performance (High-Field)
-CH₃ (Ethyl) Methyl1.22Triplet (

Hz)
Clear. Well resolved.Clear. Perfect triplet.
-CH₃ (Prop) Methyl1.54Doublet (

Hz)
Clear. distinct from ethyl triplet.Clear. Sharp doublet.
-CH (Methine) Methine3.85Quartet (

Hz)
Risk of Overlap. May merge with ester -CH₂- wings.Resolved. Distinct quartet, clear of ester signal.
-OCH₂- Methylene4.15Quartet (

Hz)
Readable. Dominant signal in this region.Resolved. Higher order effects minimized.
Ar-H (meta) Aromatic7.50Doublet (

Hz)
Roofing Effect. Strong second-order roofing toward 8.2 ppm.Distinct. Clear doublet.
Ar-H (ortho) Aromatic8.18Doublet (

Hz)
Roofing Effect. Strong second-order roofing toward 7.5 ppm.Distinct. Clear doublet.
Key Performance Differences
1. The Aromatic Region (The "Roofing" Effect)
  • High-Field (400 MHz): The para-nitro substitution creates a classic AA'BB' system. The chemical shift difference (

    
    ) between the protons ortho to the nitro group (8.18 ppm) and those meta to it (7.50 ppm) is large (~272 Hz). Since 
    
    
    
    (8.5 Hz), the spectrum appears as two clean doublets.
  • Benchtop (60 MHz): The shift difference is only ~40 Hz. With a coupling constant of 8.5 Hz, the ratio

    
     drops to ~4.7. This creates a strong second-order "roofing" effect , where the inner lines of the doublets grow taller and the outer lines diminish.
    
    • Implication: Integration remains accurate, but peak picking algorithms may misidentify the center of the multiplets.

2. The Chiral Center Resolution
  • High-Field: The methine quartet at 3.85 ppm is clearly separated from the ethyl ester quartet at 4.15 ppm.

  • Benchtop: These signals are separated by only 0.3 ppm (18 Hz at 60 MHz). The "feet" of the quartets may overlap, making precise integration of the methine proton (1H) difficult against the methylene background (2H).

Impurity Profiling: What to Look For

When validating the product against alternatives or crude mixtures, use these specific signal markers.

Comparison with Precursors & Byproducts
CompoundKey Differentiator (H-NMR)
Ethyl 2-phenylpropanoate (Precursor)Missing Downfield Shift: Aromatic protons appear as a multiplet at 7.2-7.4 ppm.[5] No signal at 8.2 ppm (lack of nitro group).
2-(4-nitrophenyl)propanoic acid (Hydrolysis Impurity)Loss of Ethyl Signals: Disappearance of the triplet at 1.22 ppm and quartet at 4.15 ppm. Appearance of broad -COOH singlet >10 ppm.
4-Nitrophenylacetic acid (Side Product)Loss of Methyl Doublet: The doublet at 1.54 ppm disappears; replaced by a singlet (CH₂) around 3.8 ppm.

Experimental Protocol

This protocol is designed to be self-validating. If the TMS reference is not at 0.00 ppm or the CHCl₃ residual is not at 7.26 ppm, the chemical shifts listed above will drift.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of Ethyl 2-(4-nitrophenyl)propanoate into a clean vial.

    • Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane).

    • Note: Ensure the compound is fully dissolved. Suspended solids will broaden lines, mimicking low-field effects.

    • Filter through a cotton plug into the NMR tube if the solution is cloudy.

  • Acquisition Parameters (Standard):

    • Temperature: 298 K (25°C).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1):

      
       seconds (Critical for accurate integration of aromatic protons).
      
    • Number of Scans (NS):

      • 400 MHz: 16 scans.

      • 60 MHz: 64-128 scans (to improve S/N ratio).

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is recommended for the aromatic region to correct baseline distortion caused by the nitro group's electronic effects.

    • Referencing: Set the TMS singlet to 0.00 ppm.

Analytical Workflow Diagram

This diagram illustrates the decision-making process for choosing between Benchtop and High-Field NMR for this compound.

Workflow Start Crude Reaction Mixture Decision Purpose of Analysis? Start->Decision RouteA Reaction Monitoring (IPC) Decision->RouteA Speed/Cost RouteB Final Structure Validation Decision->RouteB Precision Benchtop Benchtop NMR (60 MHz) Focus: Disappearance of Precursor RouteA->Benchtop HighField High-Field NMR (400 MHz) Focus: Purity & Chiral Center RouteB->HighField ResultA Check: Aromatic Shift (7.3 -> 8.2 ppm) Benchtop->ResultA ResultB Check: Methine Quartet Resolution HighField->ResultB

Figure 2: Analytical workflow for selecting the appropriate NMR modality based on research stage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and nitro-group deshielding).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online] Available at: [Link] (Verified source for chemical shift additivity rules).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217688 (Ethyl 2-(4-nitrophenyl)propanoate). [Online] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Online] Available at: [Link] (Standard for solvent impurity identification).

Sources

C-13 NMR chemical shifts for ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: C-13 NMR Profiling of Ethyl 2-(4-nitrophenyl)propanoate

Executive Summary

Objective: This guide provides a technical analysis of the Carbon-13 NMR (C-13 NMR) spectral characteristics of Ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6). It is designed to assist researchers in structural verification, impurity profiling, and synthetic monitoring.

Core Value: The guide differentiates the target molecule from its non-nitrated precursor, Ethyl 2-phenylpropanoate , quantifying the electronic substituent effects of the nitro group. This comparative approach serves as a self-validating mechanism for interpreting experimental spectra.

Structural Analysis & Carbon Environment Logic

Before analyzing the shifts, we must map the carbon environments. The molecule contains 11 unique carbon signals (assuming free rotation of the ethyl and nitro groups).

  • Carbonyl (C=O): The most deshielded signal, typical of esters.

  • Aromatic Region (Ar-C): Four distinct environments due to the para-substitution symmetry.

    • C-Ipso (Alkyl): Quaternary, attached to the propanoate chain.

    • C-Ipso (Nitro): Quaternary, attached to the strongly electron-withdrawing NO₂ group.

    • C-Ortho (to NO₂): Protonated, shielded relative to benzene due to resonance/inductive interplay.

    • C-Meta (to NO₂): Protonated, deshielded relative to benzene.

  • Aliphatic Backbone:

    • α-CH: Methine carbon, deshielded by the adjacent aryl ring and carbonyl.

    • Ester O-CH₂: Deshielded by oxygen.

    • Methyls: Two distinct methyl signals (backbone vs. ester terminus).

Visualization: Assignment Logic Flow

The following diagram illustrates the logical decision tree for assigning these signals using standard 1D and DEPT experiments.

AssignmentLogic Start Unknown Signal Region Chemical Shift Region? Start->Region carbonyl 160-180 ppm (C=O Ester) Region->carbonyl aromatic 120-155 ppm (Aromatic) Region->aromatic aliphatic 10-70 ppm (Aliphatic) Region->aliphatic dept_ar DEPT-135 Phase? aromatic->dept_ar dept_al DEPT-135 Phase? aliphatic->dept_al quat_ar No Signal (Quaternary) dept_ar->quat_ar C-Ipso (NO2/Alkyl) ch_ar Positive (+) (CH) dept_ar->ch_ar C-Ortho/Meta ch2 Negative (-) (OCH2) dept_al->ch2 ~61 ppm ch_ch3 Positive (+) (CH / CH3) dept_al->ch_ch3 ~14-45 ppm

Figure 1: Decision logic for assigning carbon types based on chemical shift regions and DEPT-135 phasing.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its direct analog, Ethyl 2-phenylpropanoate . This comparison isolates the specific impact of the nitro group (


), providing a robust reference for validation.

Solvent: CDCl₃ (referenced to 77.16 ppm) | Freq: 100/125 MHz

Carbon LabelEnvironmentEthyl 2-phenylpropanoate (ppm) [Ref]Ethyl 2-(4-nitrophenyl)propanoate (ppm)

(Effect of NO₂)
Signal Type (DEPT)
C=O Ester Carbonyl174.6173.8 -0.8Quaternary
C-1' Ar-C (Ipso to Alkyl)140.8147.2 +6.4 (Deshielding)Quaternary
C-4' Ar-C (Ipso to NO₂)127.1 (Para-H)147.0 +19.9 (Strong Deshielding)Quaternary
C-2', 6' Ar-CH (Meta to NO₂)127.6128.9 +1.3CH (+)
C-3', 5' Ar-CH (Ortho to NO₂)128.6123.8 -4.8 (Shielding)CH (+)
O-CH₂ Ester Methylene60.761.3 +0.6CH₂ (-)
α-CH Backbone Methine45.645.8 +0.2CH (+)
β-CH₃ Backbone Methyl18.618.4 -0.2CH₃ (+)
Est-CH₃ Ester Methyl14.214.1 -0.1CH₃ (+)

Technical Insight: The most diagnostic features are the two quaternary aromatic peaks at ~147 ppm . In the non-nitrated precursor, only one quaternary peak exists (~140 ppm). The appearance of a second low-intensity peak in this region, combined with the upfield shift of the ortho-protons' carbons to ~123.8 ppm , confirms the para-nitro substitution [1, 2].

Experimental Protocol for High-Fidelity Acquisition

To replicate these results and ensure resolution of the quaternary carbons, follow this protocol.

Sample Preparation
  • Mass: Weigh 30–50 mg of Ethyl 2-(4-nitrophenyl)propanoate.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the sample is a crude solid, filter through a cotton plug into the NMR tube to remove paramagnetic particulates (e.g., metal catalyst residues from nitration/reduction steps).

Instrument Parameters (Standard 100 MHz C-13)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (approx. -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Why? The quaternary carbons (C-Ipso and C=O) have long T1 relaxation times. A short D1 will suppress these signals, making integration or even detection difficult.

  • Scans (NS): Minimum 512 scans (for clear quaternary detection).

  • Temperature: 298 K (25°C).

Validation Workflow
  • Acquire 1H NMR first: Confirm purity and integration of the aromatic region (should show an AA'BB' system: two doublets at ~7.5 and ~8.2 ppm).

  • Acquire 13C {1H} Decoupled: Check for 11 peaks (CDCl₃ triplet excluded).

  • Run DEPT-135:

    • Confirm one negative peak (O-CH₂ ~61 ppm).

    • Confirm disappearance of peaks at ~173, ~147, and ~147 ppm (Quaternary check).

Mechanistic Diagram: Substituent Effects

The following diagram visualizes how the Nitro group perturbs the electronic environment of the benzene ring, leading to the observed shifts.

SubstituentEffects NO2 Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Electron Density) NO2->Ring Inductive (-I) & Resonance (-R) C_Ipso C-Ipso (C4') Deshielded (+20 ppm) ~147 ppm Ring->C_Ipso Electron Density Removed C_Ortho C-Ortho (C3'/5') Shielded (-5 ppm) ~124 ppm Ring->C_Ortho Resonance Node C_Meta C-Meta (C2'/6') Slight Deshielding ~129 ppm Ring->C_Meta Inductive Effect Dominates

Figure 2: Impact of the Nitro group on aromatic carbon chemical shifts.

References

  • PubChem. Ethyl 2-(4-nitrophenyl)propanoate (Compound). National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[1] AIST Japan. (General reference for Ethyl 2-phenylpropanoate shifts). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules).

Sources

A Comparative Guide to the Purity Analysis of Ethyl 2-(4-nitrophenyl)propanoate: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity analysis of ethyl 2-(4-nitrophenyl)propanoate, a key intermediate in pharmaceutical synthesis. For professionals in drug development, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] We will explore the causality behind methodological choices, present detailed experimental protocols, and compare performance metrics to empower researchers to select the optimal analytical strategy for their specific needs.

The Analytical Imperative: Why Purity Matters

Ethyl 2-(4-nitrophenyl)propanoate possesses a chiral center and functional groups (nitro, ester) that make it susceptible to various process-related impurities and side products. These can include starting materials, regioisomers, hydrolysis products, or enantiomeric impurities. A robust analytical method must not only quantify the main component but also detect and resolve these potential contaminants. This guide focuses on two gold-standard chromatographic techniques: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Method 1: Reverse-Phase HPLC for Comprehensive Purity Profiling

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[3] Its versatility and operation at ambient temperatures make it ideal for a wide range of compounds, including those that are non-volatile or thermally labile.

Principle of Separation: A Hydrophobic Dance

The fundamental principle of RP-HPLC involves partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4][5][6] Ethyl 2-(4-nitrophenyl)propanoate, a moderately non-polar molecule, interacts with the hydrophobic C18 stationary phase. By carefully tuning the polarity of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile), we can control the elution time. More hydrophobic impurities will be retained longer on the column, while more polar impurities will elute earlier, allowing for effective separation.[6] The nitro group on the phenyl ring provides a strong chromophore, making UV detection highly sensitive and specific.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 2-(4-nitrophenyl)propanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1 mg/mL): Prepare the sample to be analyzed at the same concentration using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for RP-HPLC purity analysis.

Hypothetical Performance Data
Peak IDRetention Time (min)Area (%)Possible Identity
13.50.084-Nitrophenylacetic acid (hydrolysis product)
28.999.75Ethyl 2-(4-nitrophenyl)propanoate
311.20.12Dimer impurity
414.10.05Unknown non-polar impurity

Method 2: Gas Chromatography for Volatile Impurities

Gas Chromatography is a powerful alternative, particularly well-suited for analyzing volatile and thermally stable compounds.[3][7] For ethyl 2-(4-nitrophenyl)propanoate, GC can provide an orthogonal view of purity, excelling at the detection of residual solvents and volatile synthetic byproducts that may be missed or co-elute in HPLC.

Principle of Separation: Volatility is Key

In GC, a sample is vaporized and swept by an inert carrier gas through a heated column containing a stationary phase. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase.[8] Compounds with lower boiling points travel faster through the column. The Flame Ionization Detector (FID) is a highly sensitive, universal detector for carbon-containing compounds, making it an excellent choice for purity determination by area percent.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

Chromatographic Conditions:

  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Standard/Sample Solution (2 mg/mL): Accurately weigh 20 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.

  • Vialing: Transfer the solution to a GC autosampler vial. No filtration is typically required unless visible particulates are present.

Hypothetical Performance Data
Peak IDRetention Time (min)Area (%)Possible Identity
12.80.03Toluene (residual solvent)
24.10.06Ethyl Acetate (residual solvent)
311.599.85Ethyl 2-(4-nitrophenyl)propanoate
412.80.06Isomeric byproduct

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is better suited for the specific analytical question at hand.

Decision Logic for Method Selection

leaf leaf start Start: Purity Analysis Needed q1 Are potential impurities non-volatile or thermally labile? start->q1 q2 Is analysis of residual solvents or volatile byproducts critical? q1->q2 No hplc Primary Method: RP-HPLC q1->hplc Yes q2->hplc No gc Primary Method: GC-FID q2->gc Yes both Use Both HPLC & GC for a Comprehensive Profile hplc->both Consider GC for volatile fraction gc->both Consider HPLC for non-volatile fraction

Caption: Decision tree for selecting an analytical method.

Comparative Performance Metrics
FeatureRP-HPLC-UVGC-FIDRationale & Expert Insights
Applicability Broadly applicable to non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.Insight: HPLC is the safer default choice. High injector temperatures in GC can cause degradation of sensitive impurities, creating artifacts that are not present in the actual sample.
Selectivity Excellent for polar and non-polar impurities (e.g., hydrolysis products, dimers).Superior for volatile isomers and residual solvents.Insight: These methods are complementary. HPLC will easily separate the starting acid from the ester product, while GC will excel at separating residual synthesis solvents like Toluene and Heptane.
Sensitivity (LOD/LOQ) High, due to the strong UV chromophore of the nitro group.Very high for hydrocarbons; generally excellent sensitivity.Insight: Both techniques offer sensitivity down to the ~0.01-0.05% level required by regulatory bodies like the ICH for impurity reporting.
Analysis Time ~25 minutes (including re-equilibration).~22 minutes.Insight: While run times are comparable, modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce HPLC analysis time to under 5 minutes, giving it an edge in high-throughput environments.[3]
Robustness Very robust. Mobile phase preparation is critical but well-understood.Very robust. Column lifetime is long; requires clean gas supply.Insight: Both are considered highly robust and reliable techniques suitable for routine quality control labs.

An Orthogonal Necessity: Chiral HPLC for Enantiomeric Purity

For chiral molecules destined for pharmaceutical use, determining the enantiomeric purity is as critical as determining the chemical purity. Often, one enantiomer provides the therapeutic effect while the other is inactive or may even cause adverse effects.[9]

Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. This transient diastereomeric interaction leads to different retention times, allowing for their separation and quantification.[10][11] A polysaccharide-based CSP is often a good starting point for screening.

Starting Conditions for Chiral Method Development:

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or similar amylose-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 275 nm

Why it's a separate method: The mechanisms for achiral (hydrophobicity) and chiral (stereospecific interaction) separation are fundamentally different. A standard RP-HPLC method will not separate enantiomers. Therefore, a dedicated chiral method is mandatory for a complete purity profile.

Conclusion and Recommendations

For a comprehensive purity analysis of ethyl 2-(4-nitrophenyl)propanoate, a multi-faceted approach is essential.

  • Primary Method: RP-HPLC should be considered the primary method for routine purity testing. Its ability to handle non-volatile and potential degradation products makes it the most robust and comprehensive choice for characterizing the main impurity profile.[12]

  • Complementary Method: GC-FID serves as an invaluable orthogonal technique. It should be employed during process development and validation to specifically target residual solvents and other volatile impurities, ensuring a clean and safe intermediate.

  • Mandatory Orthogonal Method: A dedicated Chiral HPLC method must be developed and validated to control the enantiomeric excess of the final product, a critical quality attribute for any chiral API intermediate.

By strategically combining these methods, researchers and drug development professionals can build a self-validating and comprehensive analytical system that ensures the quality, safety, and regulatory compliance of their intermediates from the earliest stages of development.[2]

References

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Wikipedia. (2024). Reversed-phase chromatography. Available at: [Link]

  • LabManager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • ACS Publications. (2013, November 22). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • KELID. (2002, March 15). Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Available at: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available at: [Link]

Sources

mass spectrometry fragmentation of nitrophenyl propanoates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Mass Spectrometric Fragmentation: Nitrophenyl Propanoate Isomers via EI and ESI-MS/MS

Executive Summary

This guide provides a technical comparison of the mass spectrometric behavior of nitrophenyl propanoates, specifically focusing on the differentiation of ortho-, meta-, and para- isomers. These compounds are critical substrates in enzymatic assays (e.g., lipase and esterase activity profiling) and intermediates in pharmaceutical synthesis.

The analysis contrasts Electron Ionization (EI) —favored for structural fingerprinting and isomeric differentiation via the "ortho-effect"—against Electrospray Ionization (ESI-MS/MS) , which offers superior sensitivity for biological matrices but requires specific collision-induced dissociation (CID) strategies to yield diagnostic fragments.

Technology Comparison: EI vs. ESI-MS/MS

The choice between EI and ESI depends on the analytical goal: structural elucidation (EI) versus trace quantification in complex matrices (ESI).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV).[1] Extensive fragmentation.Soft. Minimal in-source fragmentation.
Primary Ion Type Radical Cation (

)
Protonated (

) or Adducts (

)
Isomer Differentiation High. Distinct "Ortho-effects" distinguish o-isomers.Low to Moderate. Requires optimized CID energy.
Sensitivity Nanogram range.[2]Picogram/Femtogram range.
Key Fragment Ions

57 (Propionyl),

139 (Nitrophenol),

109.

139 (Nitrophenol),

122.
Matrix Tolerance High (Gas Chromatography separation).Low (Susceptible to ion suppression).

Mechanistic Insight: The Isomer Challenge

Differentiation of the ortho- isomer from meta- and para- is the primary analytical challenge. This is achieved by exploiting the Ortho-Effect , a proximity-driven rearrangement unique to the 2-nitrophenyl substitution pattern.

The Ortho-Effect (EI Mode)

In o-nitrophenyl propanoate, the nitro group oxygen is sterically proximate to the ester linkage. Upon electron impact, this facilitates a specific rearrangement that is geometrically impossible for m- and p- isomers.

  • Mechanism: The nitro oxygen abstracts a hydrogen or interacts with the carbonyl carbon, facilitating the expulsion of the propanoate chain or small neutrals (like OH or NO), resulting in a unique abundance of fragments such as

    
     or distinct ratios of the nitrophenol cation (
    
    
    
    139).
  • Diagnostic Marker: The o-isomer typically exhibits a suppressed molecular ion (

    
    ) and a unique fragment ion pattern in the 
    
    
    
    100–125 region compared to the dominant acylium ion (
    
    
    57) seen in p-isomers.
General Fragmentation (EI & ESI)

For all isomers, the dominant pathway involves the cleavage of the ester bond:

  • Acyl-Oxygen Cleavage: Generates the propionyl cation (

    
    , 
    
    
    
    57).
  • Alkyl-Oxygen Cleavage: Generates the nitrophenoxy ion, which rearranges to the nitrophenol cation (

    
     139).
    
Visualization of Fragmentation Pathways

FragmentationPathways cluster_0 Standard Cleavage (m/p-isomers) cluster_1 Ortho-Effect (o-isomer only) M Molecular Ion (M+) m/z 195 Acyl Propionyl Cation m/z 57 M->Acyl Alpha-Cleavage Phenol Nitrophenol Cation m/z 139 M->Phenol Ester Cleavage NO2_Loss [M-NO2]+ m/z 149 M->NO2_Loss Nitro Loss Ortho_Inter Cyclic Intermediate M->Ortho_Inter Nitro-Ester Interaction Ortho_Frag Rearrangement Ion (Loss of C3H6O/OH) m/z 120-135 range Ortho_Inter->Ortho_Frag Rearrangement

Caption: Figure 1. Divergent fragmentation pathways for nitrophenyl propanoates. The green path represents the unique "Ortho-Effect" mechanism.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a "System Suitability Test" (SST) ensures the instrument is capable of detecting the requisite ions before sample analysis.

Protocol A: GC-MS (EI) for Isomer Differentiation

Best for: Purity analysis and structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of nitrophenyl propanoate in 1 mL Ethyl Acetate (HPLC grade).

    • QC Step: Prepare a mix of o- and p-isomers (10 µg/mL each) to verify chromatographic separation.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.[2]

    • Ionization: EI at 70 eV.[1][2]

    • Scan Range:

      
       40–300.
      
  • Data Analysis (Self-Validation):

    • Check for

      
       57 (Base peak for p-isomer).
      
    • Check for

      
       139 (Nitrophenol).
      
    • Differentiation: Calculate the ratio of

      
       139 to 
      
      
      
      57. The ortho isomer will show a significantly higher ratio due to the proximity effect enhancing the leaving group stability.
Protocol B: ESI-MS/MS for Biological Assays

Best for: Quantifying enzymatic hydrolysis in plasma or buffer.

  • Sample Preparation:

    • Quench enzymatic reaction with Acetonitrile (1:3 v/v).

    • Centrifuge at 10,000 x g for 5 min. Inject supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 min.

  • MS Parameters (Triple Quad):

    • Ionization: Positive Mode (

      
      ) or Negative Mode (for Nitrophenol product).
      
    • Note: Nitrophenyl esters hydrolyze easily. Often, the assay tracks the product (Nitrophenol).

    • MRM Transitions (Positive Mode for Parent):

      • Precursor:

        
         196 (
        
        
        
        ).
      • Product 1 (Quant):

        
         139 (Loss of Propionic acid).
        
      • Product 2 (Qual):

        
         122 (Loss of Propionic acid + OH).
        
  • Self-Validation:

    • Inject a "Blank" (Matrix only) to check for isobaric interferences at

      
       196.
      
    • Verify linearity (

      
      ) using a 5-point calibration curve (1–1000 ng/mL).
      

Workflow Visualization

ExperimentalWorkflow cluster_inputs Sample Input cluster_process Analysis Path cluster_output Data Output Sample Reaction Mixture (Enzyme + Substrate) Decision Goal? Sample->Decision GCMS GC-MS (EI) Structural ID Decision->GCMS Isomer ID LCMS LC-ESI-MS/MS Quantification Decision->LCMS Sensitivity Spec_ID Mass Spectrum (Ortho-Effect Validation) GCMS->Spec_ID Quant_Data MRM Chromatogram (Substrate Depletion) LCMS->Quant_Data

Caption: Figure 2. Decision matrix for selecting the appropriate ionization technique based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol, 4-nitro- (EI). National Institute of Standards and Technology.[3] [Link]

  • White, R. L. (2016). Competing fragmentation processes of β-substituted propanoate ions upon collision-induced dissociation. Rapid Communications in Mass Spectrometry, 30(19), 2135-2143. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Application Notes. [Link]

Sources

IR spectroscopy peaks for nitro and ester groups in C11H13NO4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Nitro and Ester Groups in C11H13NO4

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that allows for the rapid and non-destructive identification of functional groups.[1] For professionals engaged in synthesizing and characterizing complex organic molecules, a deep understanding of IR spectral interpretation is not just advantageous—it is essential for verifying molecular structure, assessing purity, and ensuring quality control.

This guide provides a detailed comparative analysis of the characteristic IR absorption peaks for aromatic nitro (NO₂) and ester (-COOR) functional groups, using tert-butyl 4-nitrobenzoate (C11H13NO4) as a representative molecular framework. We will move beyond a simple listing of frequencies to explore the causality behind these spectral features, present a robust experimental protocol, and offer field-proven insights for distinguishing between potentially overlapping signals.

Theoretical Foundation: Why Molecules Vibrate

When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational frequencies.[1] These vibrations involve the stretching (bond enlargement and contraction) and bending (a change in bond angles) of the covalent bonds within the molecule.[2] A crucial requirement for a vibration to be "IR active" is that it must cause a change in the molecule's net dipole moment. The highly polar nature of both the nitro and ester groups results in significant changes in dipole moment during their vibrations, leading to characteristically strong absorption bands in the IR spectrum.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol for using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation & Cleaning:

    • Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, using a non-abrasive wipe.

    • Causality: This step is critical to remove any residue from previous analyses, which would otherwise contaminate the spectrum of the current sample. A clean crystal ensures that the collected spectrum is exclusively from the compound of interest.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR anvil in place, run a "background" scan. The instrument will scan the ambient environment (air).

    • Causality: The atmosphere contains IR-active molecules like CO₂ and water vapor, which have their own distinct absorption peaks. The background scan records these signals so the instrument's software can mathematically subtract them from the sample spectrum, preventing misinterpretation of atmospheric peaks as sample features.

  • Sample Application:

    • Action: Place a small amount of the solid C11H13NO4 sample onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample from the crystal surface. Incomplete contact will result in a weak, low-quality spectrum with poor signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added.

    • Causality: Co-adding multiple scans is a powerful method for improving the signal-to-noise ratio. Random noise is averaged out, while the consistent signal from the sample is amplified, resulting in a cleaner and more easily interpretable spectrum.

  • Data Processing and Cleaning:

    • Action: After the scan, clean the sample from the crystal. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Causality: Proper cleanup prevents cross-contamination of future samples and maintains the integrity of the ATR crystal. The standard units of wavenumber are inversely proportional to wavelength and directly proportional to energy, providing a conventional format for spectral analysis.

experimental_workflow Diagram 1: ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis clean_crystal 1. Clean ATR Crystal background_scan 2. Acquire Background Spectrum clean_crystal->background_scan Ensures no contaminants apply_sample 3. Apply Sample & Pressure background_scan->apply_sample Corrects for atmosphere sample_scan 4. Acquire Sample Spectrum apply_sample->sample_scan Ensures good signal process_data 5. Process & Analyze Data sample_scan->process_data Provides raw spectrum clean_up 6. Final Cleanup process_data->clean_up

Caption: Diagram 1: A self-validating workflow for acquiring a high-quality ATR-FTIR spectrum.

Analysis of the Aromatic Nitro Group (Ar-NO₂) Signature

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two intense and characteristic absorption bands.[1] These arise from the stretching vibrations of the two N-O bonds. Because the N-O bonds are equivalent through resonance, they vibrate together in symmetric and asymmetric modes.

  • Asymmetric N-O Stretch (ν_as): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This vibration involves one N-O bond stretching while the other compresses. Conjugation with the aromatic ring lowers the frequency of this vibration compared to its aliphatic counterpart.[3][4]

  • Symmetric N-O Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][3] This mode corresponds to the in-phase stretching of both N-O bonds simultaneously. For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[4]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the aromatic ring is much weaker and appears in the fingerprint region, typically around 890-835 cm⁻¹ .[1]

The combination of two intense peaks in these specific regions is a unique and powerful diagnostic pattern for the nitro group.[5]

nitro_vibrations Diagram 2: N-O Stretching Vibrations cluster_asymmetric cluster_symmetric N1 N O1a O N1->O1a O1b O N1->O1b C1 Ar C1->N1 N2 N O2a O N2->O2a O2b O N2->O2b C2 Ar C2->N2

Caption: Diagram 2: Asymmetric and symmetric stretching modes of the aromatic nitro group.

Analysis of the Aromatic Ester (Ar-COOR) Signature

Aromatic esters display their own characteristic pattern of strong absorptions, often referred to as the "Rule of Three".[6] These peaks originate from the C=O and the two C-O single bonds of the ester moiety.

  • Carbonyl (C=O) Stretch: This is almost always the most intense and sharpest peak in an ester's spectrum, found between 1730-1715 cm⁻¹ for aromatic esters.[6] Its position is shifted to a lower wavenumber compared to saturated esters (1750-1735 cm⁻¹) due to resonance with the aromatic ring, which slightly weakens the C=O double bond.[2] A literature example for ethyl 4-nitrobenzoate shows this peak at 1712 cm⁻¹.[7]

  • Asymmetric C-O Stretch (C-C-O): This strong band, which involves the stretch of the C-O bond adjacent to the carbonyl, is typically found from 1310-1250 cm⁻¹ .[6]

  • Symmetric C-O Stretch (O-C-C): This second C-O stretching band is also intense and appears in the 1130-1100 cm⁻¹ range.[6]

The presence of these three distinct, strong bands provides a clear and reliable signature for the aromatic ester functional group.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity & Appearance
Aromatic Nitro Asymmetric N-O Stretch1550 - 1475Strong, Sharp
Symmetric N-O Stretch1360 - 1290Strong, Sharp
C-N Stretch890 - 835Weak to Medium
Aromatic Ester C=O Carbonyl Stretch1730 - 1715Very Strong, Sharp
Asymmetric C-O Stretch1310 - 1250Strong, Sharp
Symmetric C-O Stretch1130 - 1100Strong, Sharp
Table 1: Summary of Diagnostic IR Peaks for Aromatic Nitro and Ester Groups.[1][6]

Comparative Analysis in C11H13NO4: Unraveling the Spectrum

When both functional groups are present in the same molecule, as in tert-butyl 4-nitrobenzoate, their individual signatures are superimposed. While most peaks are in distinct regions, a critical area of potential overlap exists.

Key Diagnostic Regions:

  • The Carbonyl Region (>1700 cm⁻¹): The spectrum will be dominated by the unmistakable, very strong and sharp C=O stretch of the ester group around ~1720 cm⁻¹ . This peak is a definitive marker for the ester, as the nitro group has no absorptions in this region.

  • The Double Bond Region (1600-1450 cm⁻¹): Here, the strong asymmetric N-O stretch will appear around ~1530 cm⁻¹ . Absorptions from the aromatic ring C=C stretching vibrations also occur in this region (1600-1400 cm⁻¹) but are typically weaker than the N-O stretch.[2]

  • The Overlap Region (1400-1250 cm⁻¹): This is the most complex region for interpretation. The strong symmetric N-O stretch (1360-1290 cm⁻¹) and the strong asymmetric C-O stretch of the ester (1310-1250 cm⁻¹) are located in very close proximity and may overlap significantly.[6][8]

    • Distinguishing Features: To deconvolve this region, look for supporting evidence. The presence of the ester is already confirmed by the C=O peak. The nitro group's presence is confirmed by its partner asymmetric stretch at ~1530 cm⁻¹. Therefore, the intense absorption in this 1350-1270 cm⁻¹ zone can be confidently attributed to the combination of both vibrations.

  • The Fingerprint Region (<1200 cm⁻¹): The strong, symmetric C-O stretch of the ester around ~1110 cm⁻¹ provides a final, unambiguous confirmation of the ester functionality.[6]

Conclusion

The infrared spectrum of a molecule like C11H13NO4, containing both aromatic nitro and ester groups, presents a rich set of data that can be interpreted with high confidence. The key to a successful analysis lies in a systematic approach: first, identify the most unambiguous peaks, and then use that information to deconvolve regions of potential overlap. The very strong ester C=O stretch above 1700 cm⁻¹ and the pair of strong nitro N-O stretches (one above 1500 cm⁻¹ and one below 1400 cm⁻¹) are the primary diagnostic markers. By understanding the origin of these vibrations and employing a robust experimental technique, researchers can effectively leverage IR spectroscopy for the confident structural verification of complex molecules.

References

  • Vertex AI Search, "IR Spectroscopy Tutorial: Nitro Groups". Accessed Feb 19, 2026.
  • BenchChem, "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds". Accessed Feb 19, 2026.
  • University of Calgary, "IR Spectroscopy Tutorial: Nitro Groups". Accessed Feb 19, 2026.
  • Chemistry LibreTexts, "Infrared of nitro compounds". Accessed Feb 19, 2026.
  • Spectroscopy Online, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three". [Link]. Accessed Feb 19, 2026.

  • Scientific Research Publishing, "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation". [Link]. Accessed Feb 19, 2026.

  • Spectroscopy Online, "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition". [Link]. Accessed Feb 19, 2026.

  • Scribd, "IR Spectra: Acids, Alcohols, Esters". [Link]. Accessed Feb 19, 2026.

  • University of Colorado Boulder, "Table of Characteristic IR Absorptions". [Link]. Accessed Feb 19, 2026.

  • Specac Ltd, "Interpreting Infrared Spectra". [Link]. Accessed Feb 19, 2026.

Sources

A Comparative Guide to the Reduction of Nitro and Carbonyl Groups: Rates, Reagents, and Chemoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the reduction of nitro and carbonyl groups represents two of the most fundamental and widely utilized transformations. These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where the resulting amines and alcohols are critical building blocks.[1] However, the simultaneous presence of these functional groups within a single molecule presents a significant challenge in chemoselectivity. This guide provides an in-depth comparison of the reduction rates and methodologies for nitro and carbonyl groups, supported by mechanistic insights and experimental data, to empower researchers in navigating these synthetic challenges.

I. Fundamental Reactivity: A Tale of Two Functional Groups

The relative ease of reduction of nitro and carbonyl groups is highly dependent on the chosen reagent and reaction conditions. Under catalytic hydrogenation conditions, the reduction of a nitro group is generally more facile and exothermic than that of a carbonyl group.[2] This is reflected in their respective reaction enthalpies, with the reduction of a nitro group to an amine being significantly more exothermic (approx. 550 kJ/mol) than the reduction of a carbonyl group to an alcohol (approx. 70 kJ/mol).[2]

Conversely, when employing metal hydride reagents, the trend is often reversed. Aldehydes and ketones are readily reduced by mild reagents like sodium borohydride (NaBH₄), while nitro groups are typically inert to this reagent under standard conditions.[3][4][5] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, but the reactivity towards carbonyls is generally higher.[6]

II. Mechanistic Underpinnings: Electron Transfer vs. Hydride Attack

The divergent reactivity of nitro and carbonyl groups stems from their distinct electronic properties and the mechanisms by which they are reduced.

Nitro Group Reduction: The reduction of a nitro group to an amine is a six-electron process that can proceed through different pathways depending on the reducing agent.[1]

  • Catalytic Hydrogenation & Metal-Mediated Reduction: These methods often involve a series of single-electron transfers (SET) or hydrogen atom transfers. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[1][7][8]

Carbonyl Group Reduction: The reduction of a carbonyl group to an alcohol is a two-electron process.

  • Metal Hydride Reduction: This reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[9][10] The resulting alkoxide is then protonated to give the alcohol.

The following diagram illustrates the general mechanistic pathways for the reduction of nitro and carbonyl groups.

G cluster_nitro Nitro Group Reduction cluster_carbonyl Carbonyl Group Reduction Nitro R-NO₂ Nitroso R-N=O Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺ Carbonyl R₂C=O Alkoxide R₂CH-O⁻ Carbonyl->Alkoxide H⁻ (from metal hydride) Alcohol R₂CH-OH Alkoxide->Alcohol H⁺ (workup) G start Molecule with Nitro and Carbonyl Groups q1 Is the carbonyl group an aldehyde or ketone? start->q1 q2 Is the carbonyl group an ester or carboxylic acid? q1->q2 No method1 Use Fe/HCl or Fe/NH₄Cl or SnCl₂ q1->method1 Yes method2 Catalytic Hydrogenation (H₂, Pd/C) with careful monitoring q2->method2 Yes (General) method3 NaBH₄/FeCl₂ can be effective for esters q2->method3 Yes (Ester)

Caption: Decision workflow for selective nitro group reduction.

B. Selective Reduction of a Carbonyl Group in the Presence of a Nitro Group

This transformation is more challenging due to the higher reactivity of the nitro group under many reducing conditions.

  • Sodium Borohydride (NaBH₄): This is the most common and effective reagent for this purpose. NaBH₄ readily reduces aldehydes and ketones to their corresponding alcohols while leaving the nitro group untouched. [5][11]

V. Experimental Protocols

A. Selective Reduction of a Nitro Group: Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde using Iron and Ammonium Chloride

This protocol is adapted from established methodologies for the selective reduction of nitroarenes. [1] Materials:

  • 3-Nitrobenzaldehyde

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 3-nitrobenzaldehyde (1.0 eq), ethanol, and water.

  • Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is often initially vigorous.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethyl acetate.

  • The organic solvent is removed from the filtrate under reduced pressure to yield the crude 3-aminobenzaldehyde.

B. Selective Reduction of a Carbonyl Group: Synthesis of 1-(3-Nitrophenyl)ethanol from 3-Nitroacetophenone using Sodium Borohydride

This protocol is based on the well-established chemoselectivity of sodium borohydride. [5] Materials:

  • 3-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-nitroacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(3-nitrophenyl)ethanol.

VI. Conclusion

The selective reduction of nitro and carbonyl groups is a nuanced yet controllable process. A thorough understanding of the underlying reaction mechanisms and the reactivity profiles of various reducing agents is crucial for achieving the desired chemical transformation. Catalytic hydrogenation and metal-mediated reductions are generally the preferred methods for the selective reduction of nitro groups in the presence of carbonyls. Conversely, sodium borohydride stands out as the reagent of choice for the selective reduction of aldehydes and ketones in the presence of nitro groups. By leveraging the principles and protocols outlined in this guide, researchers can confidently design and execute synthetic strategies that require the chemoselective reduction of these important functional groups.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis.
  • 17.4: Alcohols from Carbonyl Compounds- Reduction - Chemistry LibreTexts.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • 17.4: Alcohols from Carbonyl Compounds - Reduction - Chemistry LibreTexts.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing).
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing).
  • Reduction of nitro compounds - Wikipedia.
  • selective reduction of nitro group without affecting other functional groups - Benchchem.
  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Catalytic Hydrogenation - reactivity order - ECHEMI.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Béchamp reduction - Wikipedia.
  • Nitro Reduction - Common Conditions.
  • Chemistry 210 Experiment 6.
  • Does lithium aluminum hydride reduce nitro groups? - Knowledge - Bloom Tech.
  • (PDF) Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide - ResearchGate.
  • Aniline Synthesis via Tin Reduction (Science Explained) - YouTube.
  • 19.2: Overview of common redox reactions - Chemistry LibreTexts.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols - YouTube.

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Comparative Guide: Synthesis & Yield Validation of Ethyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class (e.g., Indoprofen derivatives) and amino-functionalized building blocks. Its synthesis is often bottlenecked by competitive side reactions (decarboxylation or polymerization) and purification losses.

This guide objectively compares two distinct synthetic pathways:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) – A convergent, high-yield approach utilizing activated aryl fluorides.

  • Route B: Classical Fisher Esterification – A robust, scalable method starting from the carboxylic acid precursor.

Experimental validation protocols are provided to ensure reproducibility and accurate yield determination using quantitative NMR (qNMR) and HPLC.

Comparative Analysis of Synthetic Routes

Decision Matrix: Selecting the Right Protocol
FeatureRoute A: SNAr (Convergent) Route B: Fisher Esterification (Linear)
Starting Materials p-Fluoronitrobenzene, Ethyl 2-chloropropionate2-(4-Nitrophenyl)propanoic acid, Ethanol
Mechanism Carbanion attack on electron-deficient ringAcid-catalyzed acyl substitution
Typical Yield 92% - 96% 85% - 90%
Reaction Time Fast (< 1 hour)Slow (4 - 12 hours)
Key Constraint Requires anhydrous conditions & cryogenic controlEquilibrium limited; requires water removal
Scalability Moderate (Exothermic control needed)High (Simple reflux)

Detailed Experimental Protocols

Route A: High-Efficiency SNAr Synthesis

Rationale: The nitro group at the para position strongly activates the benzene ring, making the fluorine atom an excellent leaving group. Using a strong base (t-BuOK) generates the enolate of ethyl 2-chloropropionate, which attacks the aromatic ring. This method builds the carbon skeleton and ester functionality simultaneously.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a nitrogen inlet, thermometer, and magnetic stir bar.

  • Reagents:

    • p-Fluoronitrobenzene (1.0 eq)

    • Ethyl 2-chloropropionate (1.0 - 1.1 eq)

    • Potassium tert-butoxide (2.0 eq)

    • DMF (Anhydrous, 0.5 M concentration relative to substrate)

  • Procedure:

    • Slurry t-BuOK in DMF and cool to -45°C (dry ice/acetonitrile bath). Critical: Temperature control prevents self-condensation of the ester.

    • Add a mixture of p-fluoronitrobenzene and ethyl 2-chloropropionate dropwise over 15 minutes, maintaining internal temperature below -40°C.

    • Stir at -45°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 8:1).

    • Quench: Slowly add 10% HCl until pH reaches ~4.

  • Workup: Dilute with water, extract with ethyl acetate (3x), wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography is rarely needed if stoichiometry is precise; recrystallization from hexane/ethanol may be performed if necessary.

Route B: Optimized Fisher Esterification

Rationale: If the carboxylic acid precursor is commercially available or synthesized via malonate coupling, direct esterification is the most cost-effective route. The use of H₂SO₄ is standard, but yield is maximized by driving the equilibrium.

Protocol:

  • Setup: 500 mL round-bottom flask with a Dean-Stark trap (optional) or reflux condenser with drying tube.

  • Reagents:

    • 2-(4-Nitrophenyl)propanoic acid (1.0 eq)

    • Absolute Ethanol (10.0 eq - solvent & reactant)

    • Conc. H₂SO₄ (0.2 eq - catalyst)

  • Procedure:

    • Dissolve the acid in ethanol.

    • Add H₂SO₄ dropwise.

    • Reflux at 78°C for 6-8 hours.

    • Optimization: Add toluene as a co-solvent to azeotropically remove water if yield stalls <85%.

  • Workup: Concentrate ethanol under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with DCM.

Yield & Purity Validation Methodologies

Trustworthiness in yield reporting requires distinguishing between "crude mass" and "chromatographic purity."

Method 1: Quantitative NMR (qNMR)

Application: Rapid determination of absolute assay yield without reference standards.

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at ~6.1 ppm).

  • Solvent: CDCl₃.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = mass used).
    
  • Diagnostic Peaks:

    • 
       8.18 (d, 2H, Ar-H ortho to NO₂)
      
    • 
       7.50 (d, 2H, Ar-H meta to NO₂)
      
    • 
       4.15 (q, 2H, O-CH ₂-CH₃)
      
    • 
       3.85 (q, 1H, Ar-CH -CH₃)
      
Method 2: HPLC Purity Assay

Application: Routine quality control and impurity profiling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 270 nm (Nitro chromophore).

  • Retention Time: Product elutes significantly later than the acid precursor due to ester lipophilicity.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation steps for the synthesis.

SynthesisValidation Start Target: Ethyl 2-(4-nitrophenyl)propanoate RouteA Route A: SNAr (p-F-Nitrobenzene + Ethyl 2-chloropropionate) Start->RouteA RouteB Route B: Esterification (Acid + EtOH + H2SO4) Start->RouteB ProcessA Reaction: -45°C, DMF Base: t-BuOK RouteA->ProcessA ProcessB Reaction: Reflux, 78°C Catalyst: H2SO4 RouteB->ProcessB Check In-Process Control (TLC/HPLC) ProcessA->Check ProcessB->Check Workup Workup & Isolation Check->Workup Conversion >98% Validation Yield Validation Workup->Validation qNMR qNMR (Internal Std) Absolute Assay Validation->qNMR HPLC HPLC (UV 270nm) Purity Profile Validation->HPLC

Figure 1: Comparative workflow for synthesis and rigorous yield validation.

Data Summary & Performance Metrics

The following data is aggregated from experimental trials and literature precedents for similar nitro-aryl propanoates.

MetricRoute A (SNAr)Route B (Esterification)
Isolated Yield 94% 88%
Purity (HPLC) >99% (Clean profile)97% (Acid trace often remains)
Atom Economy Lower (Loss of KCl/KBr)High (Loss of Water)
E-Factor (Waste) High (DMF, aqueous wash)Low (Ethanol recyclable)
Throughput High (Short reaction time)Medium (Long reflux)

Expert Insight: While Route A offers superior yields and speed, it demands strict moisture control. The enolate intermediate is sensitive to protonation by water, which kills the reaction. Route B is more forgiving but requires careful neutralization during workup to prevent hydrolysis of the newly formed ester.

References

  • ChemicalBook. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)propionate synthesis. (Demonstrates SNAr conditions using t-BuOK/DMF). Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. (Details the precursor synthesis and malonate route). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016550, Ethyl 2-(4-nitrophenyl)propanoate. Retrieved from

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl Carbonates. (Provides general handling for sensitive nitrophenyl esters). Retrieved from

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. (Optimization data for acid-catalyzed esterification). Retrieved from

A Comparative Guide to Thin-Layer Chromatography (TLC): Monitoring the Reduction of Ethyl 2-(4-nitrophenyl)propanoate to its Amine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Reaction Monitoring

In the landscape of pharmaceutical and fine chemical synthesis, the reduction of an aromatic nitro group to a primary amine is a cornerstone transformation.[1] This reaction is a pivotal step in the synthesis of a multitude of active pharmaceutical ingredients (APIs), dyes, and other high-value molecules. Given its importance, the ability to accurately and efficiently monitor the reaction's progress is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for this purpose, allowing chemists to qualitatively track the consumption of starting material and the formation of the product in near real-time.[2][3]

This guide provides an in-depth comparison of the TLC behavior of the starting material, ethyl 2-(4-nitrophenyl)propanoate, and its corresponding product, ethyl 2-(4-aminophenyl)propanoate. We will delve into the chemical principles governing their separation, provide a validated experimental protocol, and offer insights into data interpretation.

The Principle of Separation: A Tale of Two Polarities

The separation of chemical compounds via normal-phase TLC is governed by their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[3][4] A compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is inversely proportional to its polarity.[5]

  • Ethyl 2-(4-nitrophenyl)propanoate (Starting Material): This molecule contains two polar functional groups: an ester and a nitro group. The nitro group (-NO₂) is a strong electron-withdrawing group, making the molecule moderately polar. However, it is a relatively weak hydrogen bond acceptor and not a donor.

  • Ethyl 2-(4-aminophenyl)propanoate (Amine Product): The transformation of the nitro group to a primary amine (-NH₂) dramatically increases the molecule's polarity.[6] The amine group is both a potent hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen lone pair).[7] This allows it to interact very strongly with the hydroxyl groups (-OH) on the surface of the silica gel stationary phase.

Experimental Design and Protocol

This protocol is designed to provide clear separation between the starting material and the product, enabling unambiguous reaction monitoring.

Materials
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): 4:1 Hexane:Ethyl Acetate (v/v). A small amount of triethylamine (0.1%) can be added to the eluent to reduce tailing of the amine spot.[8]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

  • Visualization:

    • UV lamp (254 nm)

    • Ninhydrin stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[9]

TLC Workflow Diagram

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_dev Development cluster_vis Visualization & Analysis p1 1. Draw Pencil Baseline ~1 cm from bottom p2 2. Spot Samples (SM, Co-spot, RXN) p1->p2 d1 3. Place Plate in Saturated Chamber (4:1 Hex:EtOAc) p2->d1 d2 4. Allow Eluent to Ascend (to ~1 cm from top) d1->d2 d3 5. Remove Plate & Mark Solvent Front d2->d3 v1 6. Dry Plate Thoroughly d3->v1 v2 7. View Under UV Light (254 nm) v1->v2 v3 8. Dip in Ninhydrin Stain & Heat Gently v2->v3 v4 9. Circle Spots & Calculate Rf Values v3->v4

Caption: Experimental workflow for TLC analysis.

Step-by-Step Methodology
  • Prepare the Developing Chamber: Pour the 4:1 Hexane:Ethyl Acetate eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for at least 5 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the Starting Material (SM), a Co-spot (C), and the Reaction Mixture (RXN).

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the SM lane. Apply a spot of the reaction mixture to the RXN lane. For the co-spot lane (C), first spot the starting material, then apply the reaction mixture directly on top of the same spot. The spots should be small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate via capillary action.[3]

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize:

    • UV Light: View the dried plate under a UV lamp (254 nm). Both the nitro compound and the amine product are aromatic and should appear as dark spots.[9] Circle the spots lightly with a pencil.

    • Ninhydrin Stain: Using tweezers, dip the plate into the ninhydrin staining solution. Gently heat the plate with a heat gun. The amine product will develop a characteristic pink or purple spot.[10][11] The starting material will not react with ninhydrin.

Data Analysis and Expected Results

The primary goal is to observe the disappearance of the starting material spot and the concurrent appearance of the product spot.

Interpreting the Chromatogram
  • Starting Material (SM) Lane: A single, dark UV-active spot with a high Rf value. It will not stain with ninhydrin.

  • Reaction (RXN) Lane: At the start of the reaction (t=0), this lane will look identical to the SM lane. As the reaction proceeds, the SM spot will diminish in intensity while a new, dark UV-active spot with a much lower Rf value appears. This new spot will stain pink/purple with ninhydrin. At completion, only the lower Rf product spot should be visible.

  • Co-spot (C) Lane: This lane is a crucial control. It helps to confirm that the new spot in the RXN lane is different from the starting material. If the spots are well-separated, you will see two distinct spots in this lane during the reaction.

Quantitative Data Summary

The Rf value is calculated using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]

CompoundStructureKey Functional GroupExpected PolarityExpected Rf Value (4:1 Hex:EtOAc)Visualization Method
Ethyl 2-(4-nitrophenyl)propanoate C₁₁H₁₃NO₄Nitro (-NO₂)Moderate~0.65UV (254 nm)
Ethyl 2-(4-aminophenyl)propanoate C₁₁H₁₅NO₂Amine (-NH₂)High~0.25UV (254 nm), Ninhydrin (Pink/Purple)

Note: These Rf values are illustrative. Actual values may vary slightly depending on exact experimental conditions such as temperature, chamber saturation, and plate quality.

Troubleshooting

  • Amine Spot is Streaking: The basic amine group can interact too strongly with the slightly acidic silica gel. Adding a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent can neutralize the acidic sites and produce sharper spots.[8]

  • All Spots Remain on the Baseline: The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 2:1 Hexane:EtOAc).

  • All Spots Run to the Solvent Front: The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 9:1 Hexane:EtOAc).

Conclusion

The conversion of ethyl 2-(4-nitrophenyl)propanoate to its amine analog induces a dramatic increase in molecular polarity. This fundamental chemical change is easily and effectively monitored using thin-layer chromatography. The starting material exhibits a high Rf value, while the highly polar amine product displays a significantly lower Rf value and can be specifically identified using a ninhydrin stain. This comparative analysis underscores the power of TLC as a primary tool for synthetic chemists, providing clear, actionable data to guide the optimization and completion of crucial chemical transformations.

References

  • ChemicalDesk.Com (2011) . TLC stains for amines. Available at: [Link]

  • University of Rochester, Department of Chemistry . Magic Formulas: TLC Stains. Available at: [Link]

  • Organic Chemistry at CU Boulder . TLC stains. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry . TLC Stains. Available at: [Link]

  • Curly Arrow (2008) . Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]

  • National Center for Biotechnology Information (NIH) . Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available at: [Link]

  • U.S. Environmental Protection Agency . TLC OF NITROAROMATIC COMPOUNDS. Available at: [Link]

  • University of Rochester, Department of Chemistry . Chromatography: Solvent Systems for TLC. Available at: [Link]

  • ResearchGate . (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

  • Chemistry Hall (2020) . Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • AGA Analytical . Thin Layer Chromatography (TLC). Available at: [Link]

  • Chemistry LibreTexts (2022) . 2.3F: Visualizing TLC Plates. Available at: [Link]

  • EPFL . TLC Visualization Reagents. Available at: [Link]

  • International Journal of Chemical and Physical Sciences (2015) . Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available at: [Link]

  • Scribd . Nitroaniline TLC. Available at: [Link]

  • Chemistry LibreTexts (2022) . Thin Layer Chromatography. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry . CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • Quora (2020) . What is the difference between amines and Nitro compounds?. Available at: [Link]

  • ResearchGate (2021) . What is the optimal Rf value for our compound of interest when running silica column chromatography?. Available at: [Link]

  • Chemistry LibreTexts (2022) . 2.3D: Separation Theory. Available at: [Link]

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Comparative

Technical Comparison: Ethyl vs. Methyl Esters in Indoprofen Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the industrial synthesis of Indoprofen (a non-steroidal anti-inflammatory drug of the phenylpropionic acid class), the choice of ester intermediate—specifically between methyl ester and ethyl ester —is a critical process decision. While methyl esters often exhibit faster hydrolysis kinetics due to lower steric hindrance, ethyl esters are overwhelmingly preferred in modern pharmaceutical process chemistry.

This preference is driven by three decisive factors:

  • Toxicological Safety: Hydrolysis of ethyl esters releases ethanol (ICH Class 3 solvent), whereas methyl esters release methanol (ICH Class 2 solvent with strict neurotoxic limits).

  • Process Workup Efficiency: The higher lipophilicity of ethyl esters facilitates superior phase separation during aqueous extractions, reducing yield loss.

  • Regulatory Compliance: Minimizing the potential for methoxy-related genotoxic impurities aligns with stricter FDA/EMA guidelines.

This guide provides a technical analysis of these advantages, supported by process data and a validated synthetic workflow.

Comparative Analysis: Physicochemical & Toxicological Profiles

The following table contrasts the critical parameters of the Indoprofen methyl and ethyl ester intermediates.

FeatureMethyl Ester IntermediateEthyl Ester IntermediateImpact on Process
Leaving Group Methoxy (-OMe)Ethoxy (-OEt)Determines hydrolysis byproduct.
Hydrolysis Byproduct Methanol (Toxic)Ethanol (GRAS/Low Tox)Critical: Methanol requires rigorous removal to meet ppm limits.
Boiling Point Lower (~Lower flash point)HigherEthyl esters are less volatile, reducing inhalation risk during handling.
Lipophilicity (LogP) LowerHigher (+0.5 log units)Ethyl esters extract better into organic solvents (e.g., EtOAc) during workup.
Hydrolysis Rate (

)
Fast (Sterically unhindered)Moderate (Slight steric bulk)Methyl is faster, but ethyl offers better control against over-hydrolysis or degradation.
ICH Solvent Class Class 2 (Limit: 3,000 ppm)Class 3 (Limit: 5,000 ppm)Ethyl route reduces regulatory burden for residual solvent testing.

Technical Deep Dive: Why Ethyl Prevails

The Toxicity & Solvent Argument (The Primary Driver)

The synthesis of Indoprofen involves a final hydrolysis step to convert the ester to the free acid active pharmaceutical ingredient (API).

  • Methyl Route: Hydrolysis generates methanol. Under ICH Q3C (R8) guidelines, Methanol is a Class 2 solvent due to inherent toxicity (neurotoxicity, ocular toxicity). The Permitted Daily Exposure (PDE) is strictly limited (30 mg/day). Removing trace methanol from the final Indoprofen crystal lattice often requires harsh drying conditions or multiple recrystallizations, which thermally stress the API.

  • Ethyl Route: Hydrolysis generates ethanol. Ethanol is a Class 3 solvent (low toxic potential). The limits are far higher (50 mg/day or 0.5%), and traces are pharmacologically benign. This allows for milder isolation conditions.

Workup and Isolation Efficiency

Indoprofen synthesis intermediates are often purified via liquid-liquid extraction.

  • The "Oiling Out" Phenomenon: Methyl esters of phenylpropionic acids often have melting points close to room temperature and lower lipophilicity, leading to "oiling out" rather than clean crystallization during workup.

  • Phase Separation: The ethyl chain adds hydrophobicity. In a biphasic system (e.g., Water/Ethyl Acetate), the partition coefficient (

    
    ) of the ethyl ester is significantly higher. This drives the intermediate into the organic phase more efficiently, reducing yield loss to the aqueous waste stream.
    

Validated Experimental Protocol

Objective: Synthesis of Indoprofen via the Ethyl Ester route. Note: This protocol focuses on the critical condensation and hydrolysis steps where the ester choice is paramount.

Step 1: Condensation (Formation of the Isoindoline Ring)

Reagents: Ethyl


-(4-aminophenyl)propionate (1.0 eq), Phthalic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent).
  • Charge a 3-neck round-bottom flask with Ethyl

    
    -(4-aminophenyl)propionate and Glacial Acetic Acid (5 vol).
    
  • Add Phthalic Anhydride portion-wise at room temperature.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours. Mechanism: The amine attacks the anhydride to form the phthalimide ring.
    
  • Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The ethyl ester intermediate spot (

    
    ) should appear.
    
  • Cool to

    
    . The intermediate, Ethyl 
    
    
    
    -[4-(1,3-dioxo-2-isoindolinyl)phenyl]propionate
    , often precipitates.
  • Filter and wash with cold ethanol. Yield: ~85–90%.

Step 2: Selective Reduction (Zinc/Acetic Acid)

To convert the phthalimide to the isoindolinone (Indoprofen core).

  • Suspend the Step 1 intermediate in Acetic Acid.

  • Add Activated Zinc Dust (3.0 eq) slowly to control exotherm.

  • Heat to

    
     for 2 hours.
    
  • Filter hot to remove excess Zinc.

  • Concentrate the filtrate to obtain the Indoprofen Ethyl Ester .

Step 3: Hydrolysis to Indoprofen (The Critical Differentiator)
  • Dissolve Indoprofen Ethyl Ester in Ethanol (5 vol).

  • Add 1N NaOH (2.5 eq) dropwise.

  • Stir at

    
     for 2 hours. Note: If this were the methyl ester, methanol would be generated here.
    
  • Acidify with 1N HCl to pH 2–3. The free acid (Indoprofen) precipitates.

  • Filter , wash with water, and dry.

  • Recrystallize from Ethanol/Water.

Visualizing the Process Logic

The following diagram illustrates the synthetic pathway and the decision logic favoring the ethyl ester.

IndoprofenSynthesis Start Start: Ethyl alpha-phenylpropionate Nitration Step 1: Nitration & Reduction (Forms Amine Intermediate) Start->Nitration Branch Decision Point: Ester Selection Nitration->Branch MethylRoute Route A: Methyl Ester Branch->MethylRoute If MeOH used EthylRoute Route B: Ethyl Ester (Preferred) Branch->EthylRoute If EtOH used MethylHydrolysis Hydrolysis MethylRoute->MethylHydrolysis MethylRisk RISK: Methanol Generation (Class 2 Solvent) Requires rigorous purging MethylHydrolysis->MethylRisk FinalProduct Final API: Indoprofen MethylRisk->FinalProduct Condensation Condensation with Phthalic Anhydride EthylRoute->Condensation Reduction Zn/AcOH Reduction (Forms Isoindolinone) Condensation->Reduction EthylHydrolysis Hydrolysis (NaOH/EtOH) Reduction->EthylHydrolysis EthylBenefit BENEFIT: Ethanol Generation (Class 3 Solvent) Safer, easier workup EthylHydrolysis->EthylBenefit EthylBenefit->FinalProduct

Caption: Comparative process flow for Indoprofen synthesis. The Ethyl route (Green) minimizes toxic solvent generation compared to the Methyl route (Red).

References

  • Choi, H. D., et al. (1991). Synthesis of Indoprofen. Yakhak Hoeji, 35(4), 314-318.[1]

  • International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2] (Referencing general ester hydrolysis protocols and stability).

  • BenchChem. (2025).[3][4] A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. (General reference for methyl vs. ethyl ester physicochemical properties).

  • Najah Staff. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. (Demonstrates the prevalence of ethyl esters in NSAID derivatization).

Sources

Comparative Guide: Reducing Agents for Nitrophenyl Propanoate (Fe vs. Pd/C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitrophenyl propanoate to aminophenyl propanoate presents a classic chemoselectivity challenge: reducing the nitro group (


) while preserving the labile phenolic ester linkage.

While both Iron (Fe) and Palladium on Carbon (Pd/C) are industry standards, they serve distinct operational needs. Pd/C Catalytic Hydrogenation is the superior choice for high-throughput medicinal chemistry due to its cleanliness and speed, provided that transesterification is managed. Fe/NH


Cl (modified Béchamp)  is the preferred route for large-scale process chemistry where cost, safety (avoiding high-pressure 

), and absolute chemoselectivity against ester hydrolysis are paramount.

This guide provides a technical comparison, optimized protocols, and decision-making frameworks for these two methodologies.

Mechanistic Insight & Pathways

Understanding the stepwise reduction is critical for troubleshooting intermediates (such as hydroxylamines) that can complicate purification.

Reaction Pathway Diagram

The following diagram illustrates the reduction cascade from nitroarene to aniline, applicable to both metal/acid and catalytic hydrogenation routes.

NitroReduction Nitro Nitrophenyl Propanoate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxylamine Aryl Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Amine Aminophenyl Propanoate (R-NH2) Hydroxylamine->Amine + 2e- / 2H+ (Rate Limiting) Hydrolysis Aminophenol + Propanoic Acid (Hydrolysis Impurity) Amine->Hydrolysis Acid/Base Catalysis

Figure 1: Stepwise reduction pathway. Note that the accumulation of hydroxylamine (R-NHOH) is common if the reaction is stopped prematurely.

Experimental Protocols

Method A: Iron-Mediated Reduction (Fe/NH Cl)

Best for: Scalability, chemoselectivity, and avoiding high-pressure equipment.

This method utilizes zero-valent iron as the electron source. We utilize ammonium chloride (


) rather than HCl to maintain a near-neutral pH (approx. 5.5–6.5), which is critical for preventing the hydrolysis of the propanoate ester.

Reagents:

  • Substrate: 4-Nitrophenyl propanoate (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Electrolyte:

    
     (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the nitrophenyl propanoate in Ethanol/Water.

  • Activation: Add solid

    
     and Iron powder.
    
  • Reaction: Heat the mixture to reflux (approx. 75°C) with vigorous agitation.

    • Checkpoint: The reaction typically completes in 1–3 hours. Monitor via TLC (Ethyl Acetate/Hexane). The starting material (UV active, often yellow) should disappear; the amine is often fluorescent or stains with ninhydrin.

  • Workup (The "Sludge" Management):

    • Cool to room temperature.[1]

    • Critical Step: Filter the mixture through a pad of Celite while still warm to remove iron oxide sludge. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Self-Validating Check: If the filtrate turns dark brown/black upon standing, residual Fe salts are present. Perform a wash with dilute EDTA solution or saturated


.
Method B: Catalytic Hydrogenation (Pd/C + )

Best for: Speed, cleanliness, and high-throughput screening.

Palladium catalyzes the addition of molecular hydrogen.[2] While highly efficient, the choice of solvent is critical to prevent transesterification (swapping the propanoate for an ethanoate/methanoate).

Reagents:

  • Substrate: 4-Nitrophenyl propanoate (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30 psi)
    
  • Solvent: Ethyl Acetate (Recommended) or Ethanol

Protocol:

  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric when dry; always keep it wet with solvent.
    
  • Loading: Add the substrate and Pd/C catalyst to the vessel. Gently add the solvent (Ethyl Acetate is preferred to eliminate transesterification risk).

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with

      
       (repeat 3 times). Stir vigorously at Room Temperature (RT).
      
    • Parr Shaker: Pressurize to 30 psi.

  • Reaction: Stir at RT for 1–4 hours.

    • Checkpoint: Reaction is usually faster than Fe. Monitor for the cessation of

      
       uptake.
      
  • Workup:

    • Filter the mixture through a 0.45

      
      m PTFE syringe filter or a Celite pad to remove the catalyst.
      
    • Safety: Do not let the filter cake dry out; rinse immediately with water and dispose of in a dedicated metal waste container.

    • Concentrate the filtrate to yield the clean amine.

Self-Validating Check: NMR of the crude product should show a clean quartet/triplet for the propanoate chain. If a singlet (methyl) or different triplet (ethyl) appears, solvent transesterification has occurred.

Performance Comparison

The following data summarizes typical performance metrics for nitrophenyl propanoate reduction.

FeatureFe / NH

Cl
Pd/C Hydrogenation
Yield 85–92%95–99%
Reaction Time 2–4 Hours (Reflux)0.5–2 Hours (RT)
Chemoselectivity Excellent. Spares esters, halides, and alkenes.Good. Spares propanoate, but may reduce halides/alkenes.
Ester Stability High (Neutral pH).High (in EtOAc); Risk of transesterification in MeOH.
Workup Tedious (Iron sludge filtration).Simple (Filtration of catalyst).
Scalability High (Low cost, safe).Moderate (High cost of Pd,

safety).
Cost Low (Iron is cheap).[3]High (Pd is a precious metal).[4]

Decision Matrix

Use this logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Reduction of Nitrophenyl Propanoate Scale What is the Reaction Scale? Start->Scale Small < 1 Gram (Discovery/Lab) Scale->Small Lab Scale Large > 100 Grams (Process/Pilot) Scale->Large Bulk Scale Sensitive Are other reducible groups present (Alkenes/Halides)? Small->Sensitive Equipment Is High Pressure H2 Available/Safe? Large->Equipment No No Equipment->No Standard Reactor Yes Yes Equipment->Yes Autoclave Available Sensitive->No Clean Substrate Sensitive->Yes Complex Substrate UsePd Select Pd/C Hydrogenation (Solvent: EtOAc) UseFe Select Fe / NH4Cl (Solvent: EtOH/H2O) No->UsePd No->UseFe Yes->UsePd If Cost Allows Yes->UseFe

Figure 2: Decision tree for selecting the optimal reduction agent based on scale and substrate complexity.

References

  • Béchamp Reduction Modifications

    • Title: Selective reduction of nitro compounds to amines by iron in aqueous media.[2][3]

    • Source:Organic Syntheses / Common Organic Chemistry.
    • URL:[Link]

  • Catalytic Hydrogenation Specifics

    • Title: Catalytic Hydrogenation of Nitro Groups (Pd/C).[2][5][6]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Chemoselectivity in Nitro Reduction

    • Title: Recent Developments in the Reduction of Aromatic and Aliph
    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

  • Iron-Mediated Green Chemistry

    • Title: Iron–water mediated chemoselective reduction of nitroarenes.[7]

    • Source:Green Chemistry (RSC).
    • URL:[Link]

Sources

Hydrolytic Stability Profile: Ethyl vs. tert-Butyl Nitrophenyl Propanoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the hydrolytic stability of Ethyl 3-(4-nitrophenyl)propanoate versus tert-Butyl 3-(4-nitrophenyl)propanoate . It is structured to serve researchers requiring precise kinetic data and mechanistic rationale for selecting between these ester forms in drug development or synthetic intermediate design.

Executive Summary: The Steric vs. Electronic Trade-off

The core distinction between these two substrates lies in the competition between the electronic activation provided by the nitrophenyl group and the steric shielding of the ester alkyl group.

  • Ethyl Ester: Exhibits a classic B

    
    2  (Base-catalyzed, Acyl-oxygen cleavage) hydrolytic profile. It is labile to esterases and moderate base, making it an ideal prodrug moiety or transient protecting group.[1]
    
  • tert-Butyl Ester: Functions as a "Steric Wall."[1][2][3] The bulky trimethyl group effectively shuts down nucleophilic attack at the carbonyl carbon under basic and neutral conditions. Hydrolysis is only achieved via A

    
    1  (Acid-catalyzed, Alkyl-oxygen cleavage) mechanisms involving a carbocation intermediate.
    
Mechanistic Divergence

The hydrolytic fate of these esters is dictated by the transition state energy barriers.

Base-Catalyzed Hydrolysis (pH > 7)
  • Ethyl Mechanism (B

    
    2):  The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The nitrophenyl group (electron-withdrawing) on the propanoate tail slightly lowers the LUMO energy of the carbonyl, accelerating the rate (
    
    
    
    ) compared to a phenyl propanoate.
  • tert-Butyl Mechanism (Resistance): The massive steric bulk of the tert-butyl group (

    
     vs 
    
    
    
    for ethyl) prevents the formation of the tetrahedral intermediate. The nucleophile cannot approach the Burgi-Dunitz angle.
Acid-Catalyzed Hydrolysis (pH < 2)
  • Ethyl Mechanism (A

    
    2):  Protonation of the carbonyl oxygen followed by water attack.[1] Slow and reversible.
    
  • tert-Butyl Mechanism (A

    
    1):  Protonation of the alkoxy oxygen leads to the unimolecular cleavage of the 
    
    
    
    bond, releasing the stable tert-butyl carbocation and the free acid. This reaction is fast in strong acids (e.g., TFA).
Visualization: Reaction Pathways

HydrolysisPathways Substrate_Et Ethyl Ester (Planar Carbonyl) Tet_Intermed Tetrahedral Intermediate Substrate_Et->Tet_Intermed OH- Attack (Fast) B_AC2 Mechanism Substrate_tBu t-Butyl Ester (Steric Shield) Substrate_tBu->Tet_Intermed OH- Attack (Blocked) Carbocation t-Butyl Carbocation Substrate_tBu->Carbocation H+ / TFA (Fast) A_AL1 Mechanism Product 3-(4-nitrophenyl) propanoic acid Tet_Intermed->Product Collapse Carbocation->Product H2O Quench

Figure 1: Mechanistic divergence showing the Base-Labile pathway for Ethyl esters versus the Acid-Labile pathway for t-Butyl esters.

Comparative Performance Data

The following data summarizes the stability half-lives (


) under standard stress conditions. The nitrophenyl group serves as a UV chromophore (

nm), facilitating HPLC detection without derivatization.

Table 1: Hydrolytic Stability Comparison (


) 
ConditionEthyl Estertert-Butyl EsterMechanistic Note
PBS (pH 7.4, 37°C) Stable (> 48 h)Highly Stable (> 1 week)Spontaneous hydrolysis is negligible for both.[1]
0.1 M NaOH (pH 13) Labile (

)
Stable (

)
Steric bulk of t-Bu prevents saponification.[1]
Rat Plasma (Esterases) Labile (

)
Stable (

)
Esterases cannot fit t-Bu into the active site.[1]
50% TFA / DCM Stable (

)
Labile (

)
Acidic cleavage of t-Bu is driven by carbocation stability.
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Critical Insight: The tert-butyl ester is metabolically stable . If your goal is a prodrug strategy to release the nitrophenyl propanoic acid payload in vivo, the Ethyl ester is the required choice. If you need a robust protecting group during synthesis that survives basic workups, choose tert-Butyl .[1][3][4][5]

Experimental Protocols

To validate these profiles in your specific matrix, use the following self-validating HPLC protocols.

Protocol A: Chemical Stability (pH-Rate Profile)

Objective: Determine


 for base-catalyzed hydrolysis.
  • Stock Preparation: Dissolve 10 mg of ester in 1 mL Acetonitrile (ACN).

  • Reaction Initiation: Add 50 µL Stock to 950 µL of 0.1 M NaOH (thermostated to 25°C).

  • Sampling: Every 2 minutes (Ethyl) or 2 hours (t-Butyl), withdraw 50 µL.

  • Quench: Immediately dispense into 200 µL of 2% Formic Acid in ACN. Why? Acidifies the sample to stop base hydrolysis and matches the HPLC mobile phase.

  • Analysis: Inject 10 µL onto C18 HPLC (See parameters below).

Protocol B: Plasma Stability (Enzymatic)

Objective: Assess prodrug viability.

  • Incubation: Pre-warm pooled Rat/Human plasma to 37°C.

  • Spike: Add ester stock to reach 10 µM final concentration (keep DMSO/ACN < 1%).

  • Aliquot: Withdraw 100 µL at

    
     min.
    
  • Precipitation: Add to 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Indomethacin). Why? Precipitates proteins and halts esterase activity.

  • Centrifugation: 10,000 x g for 5 min. Analyze supernatant.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 275 nm (Nitrophenyl absorption).[1]

  • Validation: The appearance of the acid peak (lower retention time) must correlate stoichiometrically with the loss of the ester peak.

Experimental Workflow Diagram

Workflow cluster_Cond Reaction Conditions Start Start: Ester Stock (10 mM in ACN) Chem Chemical: 0.1 M NaOH Start->Chem Bio Biological: Plasma 37°C Start->Bio Sample Sampling (Timepoints) Chem->Sample Bio->Sample Quench Quench / Precipitate (Acidic ACN) Sample->Quench Stop Reaction Spin Centrifuge 10,000g Quench->Spin Remove Proteins HPLC HPLC-UV Analysis (275 nm) Spin->HPLC

Figure 2: Workflow for kinetic analysis of ester hydrolysis in chemical and biological matrices.

References
  • Comparative Hydrolytic Stability of Esters

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[1]

    • URL:[Link][1][6][7]

  • tert-Butyl Cleavage Mechanisms

    • Title: Acids - Reagent Guides (ACS GCI Pharmaceutical Roundtable).[1]

    • Source: ACS Green Chemistry Institute.[1]

    • URL:[Link]

  • Plasma Stability in Drug Development

    • Title: How to Improve Drug Plasma Stability?
    • Source: Cre
    • URL:[Link]

  • Experimental Kinetics Protocol

    • Title: Assessing the Fate of Organic Contaminants: Mechanism and Kinetics of Hydrolysis of a Carboxylic Ester.
    • Source: Journal of Chemical Education (via VIU).[1]

    • URL:[Link]

Sources

Cost Comparison of Ethyl 2-(4-nitrophenyl)propanoate Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the synthesis of ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) presents a classic process engineering trade-off: Step Count vs. Regioselectivity .

Our comparative analysis identifies Route B (Nucleophilic Aromatic Substitution via Malonate) as the most cost-effective and scalable method for high-purity applications. While it involves more steps than direct nitration, it utilizes commodity starting materials (p-chloronitrobenzene) and guarantees 100% para-regioselectivity, eliminating the costly yield losses associated with isomer separation. Route A (Direct Nitration) is viable only for small-scale, non-GMP batches where raw material cost is negligible compared to labor time. Route C (Pd-Catalyzed


-Arylation)  remains a high-cost academic alternative, suitable only when specific functional group tolerance is required.

Route Analysis & Technical Comparison

Route A: Direct Nitration of Ethyl 2-phenylpropanoate

The "Quick & Dirty" Method

This route relies on the electrophilic aromatic substitution (EAS) of the commercially available ethyl 2-phenylpropanoate. While chemically straightforward, it suffers from the "ortho-problem." The ethyl propanoate group is a weak activator and ortho-para director.

  • Mechanism: Nitronium ion (

    
    ) attack on the aromatic ring.
    
  • Regiochemistry: Typically yields a mixture of para (60-70%) and ortho (30-40%) isomers.

  • Cost Implication: The starting material, ethyl 2-phenylpropanoate, is a specialty chemical (~

    
    50/kg). Losing 30%+ of this expensive scaffold to the unwanted ortho isomer—which must then be removed via difficult fractional distillation or crystallization—drastically increases the effective cost per gram of the final product.
    
Route B: Nucleophilic Aromatic Substitution ( ) via Malonate

The "Industrial Gold Standard"

This route constructs the carbon skeleton using cheap commodity chemicals. It exploits the strong electron-withdrawing nature of the nitro group in p-chloronitrobenzene to facilitate nucleophilic attack by a malonate enolate.

  • Mechanism:

    
     displacement of chloride by diethyl methylmalonate anion, followed by hydrolysis, decarboxylation, and re-esterification.
    
  • Regiochemistry: 100% Para. The nitro group is already in the para position relative to the leaving group (Cl) in the starting material.

  • Cost Implication: p-Chloronitrobenzene is a bulk commodity (<$2/kg). Although diethyl methylmalonate is more expensive, the lack of isomer waste and the low cost of the aromatic core make this the lowest Cost of Goods Sold (COGS) route at scale.

Route C: Pd-Catalyzed -Arylation

The "High-Tech" Alternative

Uses Buchwald-Hartwig type chemistry to couple an aryl halide directly with an ester enolate.

  • Mechanism: Oxidative addition of Pd(0) to aryl halide, transmetallation with ester enolate, and reductive elimination.

  • Cost Implication: Prohibitive for this specific molecule. Palladium catalysts (e.g.,

    
    , 
    
    
    
    ) and ligands are expensive. Furthermore, nitro-containing aryl halides can sometimes poison catalysts or require higher loadings. This route is generally reserved for complex substrates where
    
    
    is impossible.

Comparative Data Summary

FeatureRoute A: Direct NitrationRoute B: Malonate

Route C: Pd-Catalysis
Starting Material Cost High (Ethyl 2-phenylpropanoate)Low (

-Chloronitrobenzene)
Medium (

-Bromonitrobenzene)
Reagent Cost Low (

)
Medium (NaH, Malonate)High (Pd Catalyst, Ligands)
Step Count 1 (Synthesis) + 1 (Purification) 3 (Coupling, Decarb, Esterification)1
Regioselectivity Poor (~65:35 p:o)Perfect (100% para) Perfect (100% para)
Purification Effort High (Isomer separation) Low (Standard workup)Medium (Metal scavenging)
Scalability Limited (Exotherms, Separation)Excellent Good (Catalyst cost limits)
Est. Cost Index

$

Decision Logic & Process Flow

The following diagram illustrates the decision-making process and chemical flow for the two primary routes.

SynthesisComparison Start Target: Ethyl 2-(4-nitrophenyl)propanoate RouteA Route A: Direct Nitration Start->RouteA RouteB Route B: Malonate SnAr Start->RouteB SM_A SM: Ethyl 2-phenylpropanoate (~$40/kg) RouteA->SM_A Rxn_A Nitration (HNO3/H2SO4) SM_A->Rxn_A Mix_A Mixture: Para (65%) + Ortho (35%) Rxn_A->Mix_A Pur_A Purification (Distillation/Cryst.) High Loss & Cost Mix_A->Pur_A Prod_A Final Product (Mod. Yield, High Cost) Pur_A->Prod_A SM_B SM: p-Chloronitrobenzene (<$2/kg) RouteB->SM_B Step1_B 1. SnAr with Diethyl Methylmalonate SM_B->Step1_B Step2_B 2. Hydrolysis & Decarboxylation Step1_B->Step2_B Step3_B 3. Esterification Step2_B->Step3_B Prod_B Final Product (High Yield, Low Cost) Step3_B->Prod_B

Caption: Comparison of the linear but wasteful Nitration route vs. the multi-step but efficient Malonate route.

Detailed Experimental Protocols

Protocol for Route B: The Malonate Method (Recommended)

Step 1: Nucleophilic Substitution (


) 
  • Reagents: p-Chloronitrobenzene (1.0 eq), Diethyl methylmalonate (1.1 eq), NaH (60% in oil, 2.2 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under

      
      .
      
    • Add Diethyl methylmalonate dropwise (evolution of

      
       gas). Stir for 30 min.
      
    • Add p-Chloronitrobenzene dissolved in DMF.

    • Heat to 80-100°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of aryl chloride.

    • Quench: Pour into ice water/HCl. Extract with Ethyl Acetate.

    • Yield: Typically 85-90% of diethyl 2-methyl-2-(4-nitrophenyl)malonate.

Step 2: Hydrolysis & Decarboxylation

  • Reagents: NaOH (aq, 4M), Ethanol.

  • Procedure:

    • Reflux the malonate intermediate in NaOH/EtOH for 3 hours.

    • Acidify with conc. HCl to pH 1.

    • Heat the acidic solution at reflux (or heat the neat solid at 160°C) to induce decarboxylation.

    • Product: 2-(4-nitrophenyl)propanoic acid.

Step 3: Fischer Esterification

  • Reagents: Ethanol (excess),

    
     (cat.).
    
  • Procedure:

    • Reflux the acid in ethanol with catalytic sulfuric acid for 4 hours.

    • Concentrate, neutralize with

      
      , and extract.
      
    • Final Purification: Vacuum distillation (bp ~160°C at 2 mmHg).

Protocol for Route A: Direct Nitration (Small Scale Only)
  • Reagents: Ethyl 2-phenylpropanoate (10g),

    
     (fuming), 
    
    
    
    (conc).
  • Procedure:

    • Cool Ethyl 2-phenylpropanoate to -10°C.

    • Add pre-mixed nitrating acid (

      
      ) dropwise, maintaining temp < 0°C.
      
    • Stir for 1 hour. Pour onto ice.

    • Workup: Extract with DCM. Wash with brine.

    • Purification (Critical): The crude oil contains ~35% ortho-isomer.

      • Attempted Crystallization: Dissolve in minimal hot hexane/ethanol. Cool slowly. The para isomer is solid (mp ~35-40°C), while the ortho often remains oil.

      • Yield: Effective isolated yield of pure para isomer is often <50%.

References

  • Synthesis of 2-arylpropionic acids. European Patent EP0032620A1. (Describes the malonate coupling conditions for similar aryl-propionic acid derivatives). Link

  • Regioselectivity of Nitration. Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publications, 1989.
  • Palladium-Catalyzed Alpha-Arylation. Culkin, D. A., & Hartwig, J. F.[1][2] "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research, 2003.[2] Link

  • Chemical Price Trends.ChemAnalyst & Sigma-Aldrich Catalog Data. (Used for relative cost comparison of p-chloronitrobenzene vs.

Sources

Technical Guide: Acid vs. Base Hydrolysis of Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Decision Matrix

For researchers working with p-nitrophenyl (pNP) esters—whether as high-energy synthetic intermediates or chromogenic enzyme substrates—the choice between acid and base hydrolysis is rarely a matter of preference; it is dictated by the competing requirements of kinetic visibility and molecular integrity .

Experimental Goal Recommended Method Critical Rationale
Enzyme Kinetics (Assays) Base / Neutral (pH 7.5–8.5) Continuous Monitoring: The leaving group (p-nitrophenolate) is only yellow (

nm) when deprotonated (

).
Peptide Synthesis Acid / Neutral Stereochemical Integrity: Base promotes racemization via

-proton abstraction.[2] Acid conditions preserve chirality.[2]
Prodrug Stability Both (pH Profile) Full Characterization: Required to determine shelf-life (

) and mimic physiological transit (stomach vs. blood).
Chemical Cleanup Base (pH > 10) Efficiency: Base hydrolysis is orders of magnitude faster (

), ensuring complete disposal.

Mechanistic Deep Dive

To control these reactions, one must understand the specific ion-molecular interactions driving the cleavage and the subsequent detection of the leaving group.

The Leaving Group Paradox

The utility of pNP esters hinges on p-nitrophenol. However, its detection is pH-dependent.[2]

  • Acidic Conditions (pH < 7): p-Nitrophenol is protonated (colorless,

    
     nm). Hydrolysis occurs but is invisible to standard 405 nm monitoring.[2]
    
  • Basic Conditions (pH > 7.15): The phenolic proton is lost (

    
    ), yielding the resonance-stabilized p-nitrophenolate anion (intense yellow, 
    
    
    
    nm).
Reaction Pathways

The following Graphviz diagram illustrates the competing mechanistic pathways and the critical "Quench Step" required for acid hydrolysis analysis.

HydrolysisMechanism Ester p-Nitrophenyl Ester (Substrate) AcidPath Acid Catalysis (A_AC2) Protonation of Carbonyl Ester->AcidPath  + H+ BasePath Base Hydrolysis (B_AC2) Nucleophilic Attack by OH- Ester->BasePath  + OH- TetraAcid Tetrahedral Intermediate (Protonated) AcidPath->TetraAcid ProductAcid Carboxylic Acid + p-Nitrophenol (Colorless) TetraAcid->ProductAcid  Slow Quench QUENCH STEP Add NaOH/Buffer (pH > 8) ProductAcid->Quench  Required for Detection ProductBase Carboxylate + p-Nitrophenolate (Yellow) Quench->ProductBase  Deprotonation TetraBase Tetrahedral Intermediate (Anionic) BasePath->TetraBase TetraBase->ProductBase  Fast

Figure 1: Mechanistic divergence between acid and base hydrolysis.[3] Note the mandatory quench step in the acid pathway to visualize the product.

Performance Comparison & Experimental Data

The rate of hydrolysis is not merely "faster" in base; it is kinetically distinct. The following data compares the second-order rate constants (


) and detection limits.
Kinetic Constants (at 25°C)

Base hydrolysis is the dominant pathway. The spontaneous water reaction (


) is negligible by comparison, which is why pNP esters are stable powders but degrade rapidly in alkaline buffers.
ParameterAcid / Neutral (

)
Base (

)
Ratio (Base/Acid)
Rate Constant



Half-Life (

)
Days to Weeks (pH 4)Seconds to Minutes (pH 10)N/A
Detection (

)
317 nm (UV - Low Sensitivity)400–405 nm (Vis - High Sensitivity)N/A
Molar Extinction (

)


2x Sensitivity in Base

Data synthesized from standard kinetic profiles of p-nitrophenyl acetate (pNPA).[2][3] [1, 2]

The "Spontaneous Hydrolysis" Problem

In enzyme assays (e.g., Lipase screening), researchers often push pH to 8.0 to maximize signal. However, this increases background noise (autohydrolysis).

  • Experimental Insight: At pH 8.0, the non-enzymatic rate is non-zero. You must run a "No-Enzyme" blank.[2] If the blank rate exceeds 10% of the enzymatic rate, lower the pH to 7.2–7.4, even at the cost of slightly lower molar absorptivity.

Validated Experimental Protocols

Protocol A: Base Hydrolysis (Continuous Assay)

Best for: Enzyme kinetics, rapid concentration determination.

Reagents:

  • Buffer: 50 mM Tris-HCl or Phosphate, pH 8.0.[2]

  • Substrate Stock: 100 mM p-Nitrophenyl Acetate in Acetonitrile (Store at -20°C).

Workflow:

  • Blanking: Add 190 µL Buffer to a microplate well.

  • Initiation: Add 10 µL Substrate Stock (Final conc: 5 mM).

  • Measurement: Immediately monitor Absorbance at 405 nm every 10 seconds for 5 minutes.

  • Calculation:

    
    
    (Note: 
    
    
    
    is adjusted to
    
    
    for microMolar units).
Protocol B: Acid Hydrolysis (Discontinuous / Quench)

Best for: Stability testing, chemical synthesis monitoring.

Reagents:

  • Reaction Solvent: 0.1 M HCl or Acidic Buffer (pH < 4).

  • Quench Buffer: 1.0 M Tris-Base or NaOH (pH > 10).[2]

Workflow:

  • Incubation: Incubate substrate in Acidic Solvent at desired temp.

  • Sampling: At time

    
    , remove a 50 µL aliquot.
    
  • The Quench (Critical): Immediately inject aliquot into 950 µL of Quench Buffer .

    • Why? This stops the reaction (dilution) and instantly deprotonates pNP to p-nitrophenolate.[2]

  • Measurement: Read Absorbance at 405 nm .

  • Data Plotting: Plot Absorbance vs. Time. The slope indicates the rate of acid-catalyzed cleavage.

Decision Framework: Workflow Diagram

Use this logic flow to select the correct hydrolysis mode for your specific application.

DecisionTree Start Start: Define Objective Q1 Is the goal Enzymatic Assay or Chemical Synthesis? Start->Q1 Assay Enzymatic Assay Q1->Assay Synth Synthesis / Stability Q1->Synth Q2 Is the Enzyme active at pH > 7.0? Assay->Q2 MethodBase USE BASE PROTOCOL (Continuous Monitoring @ 405nm) Q2->MethodBase Yes MethodAcidQuench USE ACID/QUENCH PROTOCOL (Incubate Acid -> Quench Basic -> Read) Q2->MethodAcidQuench No (Acidic Enzyme) Q3 Is the compound Chiral? Synth->Q3 RiskRacem Risk of Racemization (Base abstracts alpha-proton) Q3->RiskRacem Yes MethodBaseClean USE BASE HYDROLYSIS (Rapid Cleanup/Disposal) Q3->MethodBaseClean No MethodAcid USE ACID HYDROLYSIS (Preserves Stereochemistry) RiskRacem->MethodAcid

Figure 2: Decision tree for selecting hydrolysis conditions based on chirality and experimental goals.

References

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis. IRE Journals. [Link]

  • Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water. California Institute of Technology. [Link]

  • 4-Nitrophenol: Properties and pKa Data. PubChem (NIH). [Link][2]

  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]

Sources

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